MM-401
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H46N8O5 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
N-[(12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21?,22?,29-/m1/s1 |
Clave InChI |
SILRGLDFBXVGOQ-NFBVUDMZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
what is the mechanism of action of MM-401
An In-depth Technical Guide on the Core Mechanism of Action of MM-401
This document provides a detailed technical overview of the mechanism of action for two distinct investigational therapies designated as this compound. The first is a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of leukemia, developed by researchers at the University of Michigan. The second, developed by Merrimack Pharmaceuticals, is an agonistic monoclonal antibody targeting the tumor necrosis factor receptor 2 (TNFR2) for cancer immunotherapy.
Part 1: this compound (MLL1 Inhibitor)
Introduction: this compound is a potent and specific small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] It is being investigated as a targeted therapy for MLL-rearranged leukemias.[1][3] this compound exerts its effects by disrupting a critical protein-protein interaction within the MLL1 complex, leading to the inhibition of leukemic cell proliferation and the induction of cell death and differentiation.[1][4]
Core Mechanism of Action
This compound's primary mechanism is the inhibition of the MLL1 catalytic activity by specifically blocking the interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1][2][3] The MLL1-WDR5 interaction is essential for the integrity and methyltransferase activity of the MLL1 core complex.[3] By binding to WDR5 at the MLL1 binding site, this compound prevents the proper assembly of the MLL1 complex, thereby inhibiting H3K4 methylation.[1][4] This targeted disruption does not affect other MLL family histone methyltransferases, indicating a high degree of specificity.[1] The downstream consequences of MLL1 inhibition in MLL-rearranged leukemia cells include the induction of G1/S cell cycle arrest, apoptosis, and myeloid differentiation.[1][3]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the MLL1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
| Parameter | Value | Target/System |
| Binding Affinity (Ki) | < 1 nM | WDR5 |
| IC50 (WDR5-MLL1 Interaction) | 0.9 nM | Biochemical Assay |
| IC50 (MLL1 HMT Activity) | 0.32 µM | Biochemical Assay |
| GI50 (MLL-AF9 cells) | ~10 µM | Cell-based Assay |
| GI50 (MLL-ENL cells) | ~15 µM | Cell-based Assay |
| GI50 (Hoxa9/Meis1 cells) | > 50 µM | Cell-based Assay (Control) |
Data compiled from MedchemExpress and associated publications.[1][2]
Experimental Protocols
WDR5-MLL1 Interaction Assay (Biochemical):
-
Principle: A biochemical assay, likely a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay, was used to measure the disruption of the WDR5-MLL1 interaction.
-
Methodology: Recombinant WDR5 protein and a fluorescently labeled MLL1 peptide (containing the WDR5-binding motif) are incubated together. The binding results in a high FP or FRET signal. Increasing concentrations of this compound are added to compete with the MLL1 peptide for binding to WDR5. The concentration of this compound that inhibits 50% of the binding (IC50) is determined by measuring the decrease in the signal.
Histone Methyltransferase (HMT) Activity Assay (Biochemical):
-
Principle: Measures the enzymatic activity of the reconstituted MLL1 core complex.
-
Methodology: The assay uses the purified MLL1 core complex, a histone H3 substrate, and the methyl donor S-adenosylmethionine (SAM), often radiolabeled. The reaction is initiated and allowed to proceed in the presence of varying concentrations of this compound. The incorporation of the methyl group onto the histone substrate is quantified (e.g., by scintillation counting). The IC50 value is the concentration of this compound that reduces the enzyme's activity by 50%.
Cell Proliferation Assay (CellTiter-Glo®):
-
Principle: Measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Methodology: Murine leukemia cells (e.g., MLL-AF9, MLL-ENL) and control cells (e.g., Hoxa9/Meis1) are seeded in multi-well plates.[1] Cells are treated with a dose range of this compound or its inactive enantiomer control (MM-NC-401) for a specified period (e.g., 48-72 hours).[1] The CellTiter-Glo® reagent is added to the wells, and luminescence is measured using a plate reader. The growth inhibition (GI50) value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to mock-treated cells.[1]
Cell Cycle Analysis (FACS):
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Methodology: MLL-AF9 cells are treated with this compound at various concentrations (e.g., 10, 20, 40 µM) for 48 hours.[1][2] Cells are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI). The DNA content per cell is analyzed by flow cytometry (FACS). The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[1]
Apoptosis Assay (Annexin V/PI Staining):
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Methodology: Cells are treated with this compound as in the cell cycle analysis.[1] They are then harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic/necrotic cells). The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]
Part 2: this compound (anti-TNFR2 Antibody)
Introduction: this compound is a humanized agonistic monoclonal antibody developed by Merrimack Pharmaceuticals that targets Tumor Necrosis Factor Receptor 2 (TNFR2).[5][6] TNFR2 has emerged as a promising target in immuno-oncology, as its expression is upregulated on activated T cells, including tumor-infiltrating effector T cells and highly suppressive regulatory T cells (Tregs).[6] this compound is designed to enhance anti-tumor immunity by providing a co-stimulatory signal to T cells.[7]
Core Mechanism of Action
The primary mechanism of action of this compound is T-cell co-stimulation through agonistic binding to TNFR2.[5] This agonism is enhanced through binding to Fc-gamma receptors (FcγR) on other immune cells, which facilitates antibody cross-linking and potent receptor clustering. This enhanced signaling leads to the increased proliferation and effector function of CD8+ T cells, which are critical for killing tumor cells.[5] The anti-tumor activity of this compound is dependent on the presence of CD8+ T cells and NK cells.[5][6] Additionally, this compound can promote antibody-dependent cellular cytotoxicity (ADCC) mediated by NK cells, potentially leading to the depletion of TNFR2-expressing cells like Tregs within the tumor microenvironment.[6][7]
Experimental Workflow and Mechanism
The following diagram outlines the proposed mechanism of this compound in the tumor microenvironment.
Quantitative Data
| Parameter | Value | Target/System |
| Binding Affinity | Low Nanomolar | Human TNFR2 |
Specific quantitative values for binding affinity (Kd) and functional assays (EC50) are not detailed in the provided abstracts but are described qualitatively.[5][6]
Experimental Protocols
In Vitro T-Cell Stimulation Assay:
-
Principle: To assess the agonistic activity of this compound on primary T cells.
-
Methodology: Purified CD4+ and CD8+ T cells from healthy human donors are cultured.[6] The cells are stimulated with this compound, often in the presence of a sub-optimal primary T-cell receptor (TCR) stimulus (e.g., anti-CD3 antibody). Control antibodies (e.g., isotype control, other co-stimulatory antibodies like anti-4-1BB) are used for comparison.[6] After a period of incubation, cell activation is assessed by measuring:
NF-κB Reporter Assay:
-
Principle: To confirm that binding of this compound to TNFR2 results in downstream intracellular signaling.
-
Methodology: A reporter cell line is engineered to express human TNFR2 and a reporter gene (e.g., luciferase) under the control of an NF-κB response element. These cells are treated with this compound. Agonistic binding to TNFR2 activates the NF-κB pathway, leading to the expression of the reporter gene. The signal (e.g., luminescence) is measured to quantify the extent of pathway activation.[6]
Syngeneic Mouse Tumor Models:
-
Principle: To evaluate the in vivo anti-tumor efficacy of a surrogate antibody (e.g., the murine antibody Y9).[5]
-
Methodology: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma). Once tumors are established, mice are treated with the anti-TNFR2 surrogate antibody, a control antibody, or vehicle. Tumor growth is monitored over time. In some studies, immune cell populations are depleted using depleting antibodies (e.g., anti-CD8, anti-NK) to determine which cell types are required for the anti-tumor effect.[5] Complete responders may be re-challenged with tumor cells to assess for immunological memory.[5]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
-
Principle: To measure the ability of this compound to induce NK cell-mediated killing of TNFR2-expressing target cells.
-
Methodology: TNFR2-expressing target cells (e.g., a tumor cell line or primary Tregs) are labeled (e.g., with Calcein-AM or 51Cr).[6][7] These target cells are co-cultured with effector cells, typically purified human NK cells, in the presence of varying concentrations of this compound.[6] The this compound antibody bridges the NK cell (via its Fcγ receptor) and the target cell (via TNFR2). This engagement triggers the NK cell to release cytotoxic granules, lysing the target cell and releasing the label. The amount of label released into the supernatant is measured and used to calculate the percentage of specific lysis.[7]
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
MM-401 as an MLL1-WDR5 interaction inhibitor
An In-Depth Technical Guide to MM-401: A Potent Inhibitor of the MLL1-WDR5 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein-protein interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5) is essential for the histone methyltransferase (HMT) activity of the MLL1 core complex. Dysregulation of this complex is a key driver in a significant portion of acute leukemias, particularly those harboring MLL1 gene rearrangements. This compound is a potent, cell-permeable, cyclic peptidomimetic designed to specifically disrupt the MLL1-WDR5 interaction. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Introduction to the MLL1-WDR5 Axis
The MLL1 core complex is a critical epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] This complex consists of several core subunits, including MLL1, WDR5, Retinoblastoma-binding protein 5 (RbBP5), Absent small homeotic-2-like protein (Ash2l), and DPY30.[2][3][4][5] WDR5 acts as a crucial scaffolding protein, binding directly to a conserved WDR5-interaction (WIN) motif on MLL1.[6][7] This interaction is indispensable for the assembly and enzymatic integrity of the MLL1 complex.[1][6][8] In MLL-rearranged leukemias, the resulting MLL fusion proteins rely on the interaction with the wild-type MLL1 complex to drive an oncogenic transcription program, making the MLL1-WDR5 interface a compelling therapeutic target.[5][8] this compound was developed as a high-affinity inhibitor that mimics the MLL1 WIN motif to competitively block this interaction.[1][9]
Mechanism of Action of this compound
This compound is a macrocyclic peptidomimetic that was structurally designed based on a linear precursor, MM-101.[1] It specifically targets the WIN site-binding pocket on WDR5, the same pocket that recognizes Arg-3765 of MLL1.[1][6] By occupying this site with high affinity, this compound physically prevents the association of MLL1 with WDR5. This disruption leads to the disassembly of the MLL1 core complex, which in turn specifically inhibits its H3K4 methyltransferase activity.[1][10][11] The subsequent decrease in H3K4 methylation at MLL1 target gene promoters, such as the HOXA gene cluster, leads to the suppression of the leukemogenic gene expression program.[1][9] This targeted inhibition induces cell cycle arrest, apoptosis, and myeloid differentiation specifically in MLL-rearranged leukemia cells.[1][10][12]
Quantitative Data Presentation
The potency and specificity of this compound have been quantified through various biochemical and cellular assays. The data are summarized below.
Table 1: Biochemical Activity of this compound
| Parameter | Assay Type | Value | Target/Interaction | Reference |
| Binding Affinity (Ki) | BioLayer Interferometry (BLI) | < 1 nM | WDR5 | [1][10][11][13] |
| Binding Affinity (Kd) | Not Specified | ~1 nM | WDR5 | [9][12] |
| Interaction Inhibition (IC50) | Fluorescence Polarization | 0.9 nM | WDR5-MLL1 Interaction | [1][10][11][13] |
| Enzyme Inhibition (IC50) | Histone Methyltransferase (HMT) | 0.32 µM | MLL1 Complex Activity | [1][10][11][13] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line(s) | Value (GI50) | Comments | Reference |
| Murine Leukemia | MLL-AF9 | ~10 µM | Selective against MLL-rearranged cells. | [1] |
| Human AML | MV4;11 (MLL-AF4) | ~15 µM | Data estimated from published graphs. | [1] |
| Human AML | MOLM13 (MLL-AF9) | ~15 µM | Data estimated from published graphs. | [1] |
| Human ALL | KOPN8 (MLL-ENL) | ~20 µM | Data estimated from published graphs. | [1] |
| Non-MLL Leukemia | K562, HL60, U937 | > 50 µM | No significant growth inhibition observed. | [1] |
GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.
Protocol:
-
Complex Assembly: Reconstitute the MLL1 core complex using purified, truncated WDR5 (residues 23-334) and MLL1 (residues 3762-3969), and full-length RbBP5 and Ash2L proteins.[14]
-
Reaction Buffer: Prepare the HMT assay buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol.[14]
-
Inhibitor Incubation: Pre-incubate the assembled MLL1 complex (e.g., 0.5 µM) with varying concentrations of this compound at room temperature.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding substrates, typically histone H3 and the methyl donor S-adenosyl methionine (SAM, often radiolabeled).
-
Incubation: Allow the reaction to proceed for a set time within the determined linear range (e.g., 4 minutes at 22°C).[13]
-
Quenching: Stop the reaction by adding β-mercaptoethanol to a final concentration of 178 µM.[13]
-
Detection: Quantify the amount of histone methylation. This is typically done via scintillation counting if using radiolabeled SAM or through antibody-based methods like ELISA.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Fluorescence Polarization (FP) Assay
This assay measures the ability of this compound to disrupt the pre-formed WDR5-MLL1 peptide interaction.
Protocol:
-
Reagent Preparation: Prepare solutions of purified WDR5 protein and a fluorescently labeled peptide corresponding to the MLL1 WIN motif (e.g., fluorescein-GSARAEVHLRKS).[7]
-
Binding Reaction: In a suitable microplate (e.g., black, low-volume 384-well), add WDR5 and the fluorescent MLL1 peptide. Allow them to incubate to form a complex, which will yield a high fluorescence polarization signal.
-
Compound Addition: Add serial dilutions of this compound to the wells containing the pre-formed WDR5-peptide complex. Include controls with no inhibitor (high polarization) and no WDR5 (low polarization).
-
Equilibration: Incubate the plate to allow the binding competition to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: As this compound displaces the labeled peptide from WDR5, the peptide will tumble more freely in solution, causing a decrease in the polarization signal. Calculate the percent inhibition at each concentration and determine the IC50 value.
Cellular Proliferation (GI50) Assay
This assay determines the effect of this compound on the growth of leukemia cell lines.
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., MV4;11, MOLM13, K562) in 96-well or 384-well plates at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Culture the cells for a specified duration, typically 48 to 96 hours.[10][14]
-
Viability Assessment: Measure cell viability using a suitable reagent. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is commonly used.[1]
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the signal from treated cells to the vehicle control to determine the percentage of growth inhibition. Plot the percent inhibition against the log of this compound concentration to calculate the GI50 value.
Apoptosis and Cell Cycle Analysis
These assays evaluate the downstream cellular consequences of MLL1 inhibition by this compound.
Protocol:
-
Cell Culture and Treatment: Culture MLL-rearranged cells (e.g., murine MLL-AF9) and treat with this compound at various concentrations (e.g., 10, 20, 40 µM) or a vehicle control for 48 hours.[1][11]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining for Apoptosis: For apoptosis analysis, resuspend cells in binding buffer and stain with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells (e.g., with cold ethanol) and then stain the DNA with a fluorescent dye such as PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in different quadrants (live, early apoptotic, late apoptotic, necrotic). This compound specifically induces apoptosis in MLL-rearranged cells.[1]
-
Cell Cycle: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. This compound causes a prominent G1/S phase arrest in a dose-dependent manner.[1]
-
Conclusion
This compound is a highly potent and specific chemical probe for interrogating the function of the MLL1-WDR5 protein-protein interaction. With a binding affinity in the low nanomolar range and a clear mechanism of action, it effectively disrupts the MLL1 core complex, leading to the inhibition of H3K4 methylation.[1][9][10] Its selective cytotoxicity towards leukemia cells harboring MLL1 rearrangements highlights the therapeutic potential of targeting this critical epigenetic axis.[1][9] The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance novel therapies for MLL-rearranged leukemias and other cancers dependent on WDR5-mediated protein complexes.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM structure of the human MLL1 core complex bound to the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound TFA | Apoptosis | 1442106-11-7 | Invivochem [invivochem.com]
- 14. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MM-401 in the Inhibition of H3K4 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H3 lysine (B10760008) 4 (H3K4) methylation is a critical epigenetic modification associated with active gene transcription. Its dysregulation, particularly through the activity of the Mixed-Lineage Leukemia 1 (MLL1) methyltransferase, is a key driver in certain aggressive cancers, notably MLL-rearranged leukemias. This document provides a comprehensive technical overview of MM-401, a potent and specific small-molecule inhibitor of the MLL1 complex. We detail its mechanism of action, present its biochemical and cellular activity, and provide generalized protocols for the key assays used to characterize its function. This compound acts by disrupting the crucial interaction between MLL1 and WDR5, a core component of the MLL1 complex, leading to the selective inhibition of H3K4 methylation, cell cycle arrest, and apoptosis in MLL-rearranged cancer cells.
Introduction to MLL1 and H3K4 Methylation
The SET1/MLL family of histone methyltransferases (HMTs) are the primary enzymes responsible for mono-, di-, and tri-methylation of H3K4 in mammals.[1] The catalytic activity of these enzymes is dependent on their assembly into a larger complex with a core set of subunits: WDR5, RBBP5, ASH2L, and DPY30 (collectively known as WRAD).[1][2] The MLL1 complex, in particular, plays a vital role in regulating gene expression during development.[2]
Chromosomal translocations involving the MLL1 gene create oncogenic fusion proteins that drive acute leukemias. These fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOX A cluster, leading to sustained H3K4 methylation, elevated gene expression, and leukemic transformation. Consequently, inhibiting the catalytic activity of the MLL1 complex is a promising therapeutic strategy for these cancers.[3]
This compound is a macrocyclic peptidomimetic designed to specifically inhibit the MLL1 H3K4 methyltransferase activity.[4] Unlike direct inhibitors of the enzyme's catalytic SET domain, this compound employs a unique strategy by targeting a critical protein-protein interaction necessary for the complex's assembly and function.
Mechanism of Action of this compound
The catalytic activity of the MLL1 complex is critically dependent on the interaction between the MLL1 protein and WDR5.[1] this compound is a highly specific inhibitor that functions by blocking this MLL1-WDR5 interaction.[4] By binding to WDR5 with high affinity, this compound prevents the proper assembly of the MLL1 core complex. This disruption selectively abrogates the methyltransferase activity of MLL1 without affecting other MLL family HMTs, highlighting a unique regulatory mechanism for the MLL1 complex.[4] The inhibition is non-competitive, consistent with its mechanism of disrupting complex assembly rather than targeting the catalytic site directly.
Caption: MLL1 requires assembly with the WRAD core complex to methylate Histone H3 at lysine 4.
Caption: this compound binds to WDR5, preventing its interaction with MLL1 and inhibiting complex activity.
Quantitative Data: Biochemical and Cellular Activity
This compound has been characterized through various biochemical and cell-based assays to determine its potency, selectivity, and efficacy. The key quantitative metrics are summarized below.
Table 1: Biochemical Activity of this compound
| Parameter | Target/Assay | Value | Reference(s) |
| IC₅₀ | MLL1 HMT Activity | 0.32 µM | |
| IC₅₀ | WDR5-MLL1 Interaction | 0.9 nM | |
| Kᵢ | WDR5 Binding | < 1 nM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.
Table 2: Cellular Growth Inhibition (GI₅₀) by this compound
| Cell Line | Type | Oncogenic Driver | GI₅₀ (µM) | Reference(s) |
| Murine Cells | ||||
| MLL-AF9 BMPC | AML | MLL-AF9 | ~10 | |
| Human Cell Lines | ||||
| MV4;11 | AML | MLL-AF4 | 12.3 | |
| MOLM13 | AML | MLL-AF9 | 9.8 | |
| KOPN8 | ALL | MLL-ENL | 11.5 | |
| K562 | CML | BCR-ABL | > 50 (Not Determined) | |
| HL60 | AML | N/A (non-MLL) | > 50 (Not Determined) | |
| U937 | AML | N/A (non-MLL) | > 50 (Not Determined) |
GI₅₀ (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cellular growth.
The data clearly demonstrate that this compound potently inhibits the MLL1-WDR5 interaction and subsequent MLL1 catalytic activity. Importantly, this activity translates to selective growth inhibition of leukemia cell lines harboring MLL translocations, while non-MLL leukemia cells are unaffected. The enantiomer control compound, MM-NC-401, shows no inhibitory activity, confirming the stereospecificity of the interaction.
Cellular Effects of this compound
Treatment of MLL-rearranged leukemia cells with this compound elicits specific and potent anti-leukemic effects.
-
Inhibition of H3K4 Methylation: At a concentration of 20 µM for 48 hours, this compound specifically reduces MLL1-dependent H3K4 methylation in cells.
-
Cell Cycle Arrest: this compound induces a prominent G1/S phase cell cycle arrest in a dose-dependent manner in MLL-AF9 cells.
-
Apoptosis: The inhibitor specifically induces apoptosis in MLL-rearranged leukemia cells.
-
Myeloid Differentiation: this compound treatment promotes the myeloid differentiation of MLL leukemic blasts.
-
Transcriptional Reprogramming: The changes in the transcriptome of MLL-AF9 cells upon this compound treatment are highly similar to those observed upon genetic deletion of Mll1, confirming that the inhibitor's effects are on-target.
These cellular outcomes underscore the dependency of MLL-rearranged leukemia on the continuous catalytic activity of the MLL1 complex for proliferation and survival.
Experimental Protocols
The characterization of this compound relies on several key experimental methodologies. Generalized protocols for these assays are provided below.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition by this compound. It typically uses a radioactive methyl donor to quantify methyl group transfer to a histone substrate.
-
Complex Assembly: Recombinant MLL1 core complex components (MLL1, WDR5, ASH2L, RBBP5, DPY30) are incubated on ice to allow for pre-assembly.
-
Inhibitor Incubation: Varying concentrations of this compound (or vehicle control) are added to the pre-assembled complex and incubated.
-
Reaction Initiation: The methyltransferase reaction is initiated by adding the histone substrate (e.g., recombinant H3 or core histones) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine.[5]
-
Reaction Incubation: The reaction is allowed to proceed for a defined time within the linear range at room temperature or 30°C.
-
Reaction Quenching: The reaction is stopped, typically by adding a high concentration of β-mercaptoethanol or by spotting the reaction mixture onto P81 phosphocellulose filter paper.[6]
-
Detection:
-
Filter Binding Method: Filters are washed to remove unincorporated radioactive SAM. The remaining radioactivity on the filter, corresponding to methylated histones, is measured by liquid scintillation counting.[7]
-
SDS-PAGE: The reaction products are separated by SDS-PAGE, and the gel is stained with Coomassie Blue to visualize total histone loading. The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled, methylated histones.[5]
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability / Growth Inhibition Assay (CellTiter-Glo®)
This luminescent assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[8]
-
Cell Seeding: Leukemia cells (e.g., MOLM13, MV4;11) are seeded into opaque-walled 96-well plates at an optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[9]
-
Compound Treatment: Cells are treated with a serial dilution of this compound, MM-NC-401, and a vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[11]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (100 µL) is added.[11]
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Luminescence is read using a plate luminometer.
-
Data Analysis: Background luminescence from medium-only wells is subtracted. Results are normalized to vehicle-treated cells (100% viability), and GI₅₀ values are calculated using non-linear regression.[9]
Caption: Workflow for assessing the effects of this compound on leukemia cell lines.
Cell Cycle Analysis
This method uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described in the viability assay (typically for 48 hours).
-
Cell Harvesting: Cells are harvested by centrifugation.
-
Fixation: The cell pellet is resuspended in PBS, and ice-cold 70% ethanol (B145695) is added dropwise while vortexing to fix the cells and permeabilize the membranes. Cells are incubated on ice for at least 30 minutes or stored at -20°C.[2]
-
Washing: Cells are centrifuged to remove ethanol and washed twice with PBS.
-
RNase Treatment: The cell pellet is resuspended in a PBS solution containing RNase A to ensure that only DNA is stained by PI. Incubate at 37°C for 30 minutes.[3]
-
PI Staining: A staining solution containing propidium iodide is added to the cells. The tubes are incubated at room temperature in the dark for at least 15-30 minutes.[12]
-
Flow Cytometry: Samples are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of PI in a linear scale. At least 10,000 events should be recorded per sample.[2]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13]
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described previously (typically for 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected and pooled, then washed with cold 1X PBS.
-
Resuspension: Cells are resuspended in 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[14]
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) staining solution are added.
-
Incubation: The cells are gently mixed and incubated for 15-20 minutes at room temperature in the dark.
-
Final Preparation: 400 µL of 1X Binding Buffer is added to each tube immediately before analysis. Samples are kept on ice.[4]
-
Flow Cytometry: Samples are analyzed by flow cytometry. Annexin V fluorescence (e.g., FITC) and PI fluorescence are detected.
-
Data Analysis:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Conclusion and Future Directions
This compound is a highly potent and selective preclinical inhibitor of the MLL1 H3K4 methyltransferase. Its mechanism of action, which involves the disruption of the MLL1-WDR5 protein-protein interaction, represents a validated strategy for targeting MLL-rearranged leukemias. The compound effectively suppresses H3K4 methylation at MLL1 target genes, leading to cell cycle arrest, apoptosis, and differentiation in a manner that is highly specific to cancer cells driven by MLL fusions. The comprehensive biochemical and cellular data strongly support the continued investigation of this class of inhibitors for clinical development. Future work will likely focus on optimizing pharmacokinetic properties and evaluating in vivo efficacy and safety in relevant animal models of MLL-rearranged leukemia.
References
- 1. Propidium Iodide Staining of Cells for FACS Analysis [en.bio-protocol.org]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. kumc.edu [kumc.edu]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound TFA | Apoptosis | 1442106-11-7 | Invivochem [invivochem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. 4.6. Cell Viability Assay [bio-protocol.org]
- 11. ch.promega.com [ch.promega.com]
- 12. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Therapeutic Potential of MM-401 in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants. The fusion proteins generated by MLL gene translocations are potent oncogenic drivers, making them a critical therapeutic target. MM-401 is a novel, potent, and specific small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a crucial interaction for the catalytic activity of the MLL1 complex. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in MLL-r leukemia. It includes a summary of its mechanism of action, quantitative efficacy data, detailed experimental methodologies from key studies, and visualizations of relevant pathways and workflows.
Introduction: The Challenge of MLL-Rearranged Leukemia
Chromosomal translocations involving the KMT2A gene (encoding MLL1) are a hallmark of a high-risk subset of acute leukemias.[1] These rearrangements create oncogenic fusion proteins that drive leukemogenesis by aberrantly activating target genes, such as the HOX gene clusters. The interaction between the N-terminal portion of MLL1, retained in all fusion proteins, and the WD40-repeat protein 5 (WDR5) is essential for the assembly and histone methyltransferase activity of the MLL1 core complex. Therefore, disrupting the MLL1-WDR5 interaction presents a promising therapeutic strategy to specifically target MLL-r leukemia cells.
This compound: A Specific Inhibitor of the MLL1-WDR5 Interaction
This compound is a peptidomimetic small molecule designed to inhibit the interaction between MLL1 and WDR5.[1] Preclinical studies have demonstrated its high affinity and specificity for this target, leading to the disruption of the MLL1 complex and subsequent inhibition of its histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1][2]
Mechanism of Action
This compound functions by competitively binding to a pocket on WDR5 that is essential for its interaction with MLL1.[1] This disruption prevents the proper assembly of the MLL1 core complex, leading to a significant reduction in H3K4 methylation at the promoter regions of MLL1 target genes.[1][2] The downstream consequences of this inhibition in MLL-r leukemia cells include:
-
Cell Cycle Arrest: this compound induces a prominent G1/S phase cell cycle arrest.[1][2]
-
Apoptosis: The compound triggers programmed cell death in MLL-r leukemia cells.[1][2]
-
Myeloid Differentiation: this compound promotes the differentiation of leukemic blasts.[1]
Critically, this compound demonstrates high selectivity for MLL-r leukemia cells, with minimal impact on the growth of non-MLL-r leukemia cells or normal bone marrow cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) to WDR5 | < 1 nM | [1][2] |
| IC50 for WDR5-MLL1 Interaction | 0.9 nM | [1][2] |
| IC50 for MLL1 HMT Activity | 0.32 µM | [1][2] |
Table 2: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | MLL Fusion | Type of Leukemia | GI50 (µM) | Reference |
| Murine MLL-r Cells | ||||
| MLL-AF9 | MLL-AF9 | AML | ~10 | [1] |
| MLL-ENL | MLL-ENL | AML | ~12 | [1] |
| MLL-AF1 | MLL-AF1 | AML | ~15 | [1] |
| Human MLL-r Cells | ||||
| MV4;11 | MLL-AF4 | AML | ~8 | [1] |
| MOLM-13 | MLL-AF9 | AML | ~10 | [1] |
| KOPN-8 | MLL-ENL | ALL | ~12 | [1] |
| Non-MLL-r Control Cells | ||||
| Hoxa9/Meis1 | N/A | AML | > 50 | [1] |
| K562 | BCR-ABL | CML | No Inhibition | [1] |
| HL-60 | N/A | AML | No Inhibition | [1] |
| U937 | N/A | AML | No Inhibition | [1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the therapeutic potential of this compound. These are intended as a guide and may require further optimization for specific laboratory conditions.
Cell Viability Assay (CellTiter-Glo®)
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Procedure:
-
Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of viable cells against the log concentration of this compound.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat leukemia cells with varying concentrations of this compound or a vehicle control for 48 hours.
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry method measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat leukemia cells with different concentrations of this compound or a vehicle control for 48 hours.
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.
-
Western Blotting for Histone Modifications
-
Principle: This technique is used to detect specific proteins (in this case, histone modifications) in a sample.
-
Procedure:
-
Treat MLL-r leukemia cells with this compound (e.g., 20 µM) for 48 hours.
-
Isolate histones from the cell nuclei using an acid extraction protocol.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Separate equal amounts of histone proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in MLL-Rearranged Leukemia.
References
A Technical Overview of Multi-Antigen Targeted T-Cell Therapy in Acute Myeloid Leukemia
An In-depth Analysis of MT-401 (zedenoleucel) and its Role in Targeting Undifferentiated Myeloid Blasts
Introduction
The designation "MM-401" can be ambiguous in scientific literature, potentially referring to distinct therapeutic agents. One such agent is a preclinical MLL1 inhibitor investigated for its role in cancers with MLL1 gene dysregulation.[1] However, a more clinically advanced entity is MT-401, also known as zedenoleucel, a multi-tumor-associated antigen (multiTAA)-specific T-cell therapy developed for hematological malignancies, most notably Acute Myeloid Leukemia (AML).[2][3] AML is characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which fail to differentiate into mature blood cells. While not a direct inducer of myeloid differentiation, MT-401 represents a targeted immunotherapy designed to eradicate these undifferentiated leukemic blasts. This technical guide will focus on MT-401, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols that underpin its development.
Core Concept: MT-401 Mechanism of Action
MT-401 is a novel, non-genetically modified T-cell therapy. It is composed of donor-derived T-cells that are specifically expanded to recognize and target multiple tumor-associated antigens (TAAs) that are highly expressed on AML cells but have limited expression on normal tissues.[2] This multi-pronged targeting approach is designed to minimize the risk of tumor escape that can occur with single-antigen targeted therapies. The therapy works by infusing these specialized T-cells into a patient, where they can then seek out and destroy AML cells.
Targeted Antigens
The efficacy of MT-401 relies on its ability to recognize a specific panel of four TAAs. The selection of these antigens is critical for ensuring specificity to the tumor cells while minimizing off-tumor effects.
| Target Antigen | Role in Malignancy | Relevance in AML |
| WT-1 | Transcription factor involved in cell proliferation and differentiation. | Overexpressed in the majority of AML cases and is associated with poor prognosis. |
| Survivin | Member of the inhibitor of apoptosis (IAP) family. | Highly expressed in AML blasts, contributing to their survival and resistance to chemotherapy. |
| PRAME | Preferentially expressed antigen in melanoma. | Overexpressed in a significant proportion of AML patients and is a marker of residual disease. |
| NY-ESO-1 | Cancer-testis antigen. | Expression is generally restricted to germ cells in healthy adults but is aberrantly expressed in some AML subtypes. |
Preclinical and Clinical Development
MT-401 has undergone preclinical evaluation and is currently in Phase 2 clinical trials for the treatment of AML in patients following hematopoietic stem cell transplant (HSCT).[3]
Preclinical Studies: Synergy with Hypomethylating Agents
In vitro studies have explored the synergistic effect of MT-401 with hypomethylating agents (HMAs) like 5'-Azacytidine. HMAs are known to inhibit DNA methylation, a process that can silence the expression of genes, including those for tumor antigens.
Key Findings:
-
Treatment of the THP-1 AML cell line with 5'-Azacytidine for 72 hours led to an upregulation of MT-401's target tumor-associated antigens, including Survivin.
-
While either 5'-Azacytidine or MT-401 alone could reduce the growth of THP-1 cells, the sequential combination of HMA treatment followed by MT-401 administration resulted in a significantly enhanced anti-leukemic effect, suggesting a synergistic relationship.
Clinical Trials: The ARTEMIS Study
The primary clinical evaluation of MT-401 is the Phase 2 ARTEMIS trial (NCT04511130).[3][4] This multicenter study is designed to assess the safety and efficacy of MT-401 in AML patients post-allogeneic HSCT.[3][4]
Study Design:
-
Adjuvant Group: Patients in complete remission but with measurable residual disease (MRD+) are randomized to receive either MT-401 or standard of care.[3]
-
Active Disease Group: Patients who have relapsed after HSCT receive MT-401.[3]
Preliminary Results:
-
Early data from the ARTEMIS trial has shown promising results, with MT-401 demonstrating the ability to convert MRD+ patients to MRD- status.[5]
-
In a cohort of eight MRD+ patients treated with MT-401, four experienced a clinical benefit. Three of these patients converted to MRD-negative, and one had a partial response with a significant reduction in MRD levels.[6]
-
The treatment has been generally well-tolerated in the clinical trial setting.[4][6]
Experimental Protocols
In Vitro Synergy Study: MT-401 and HMAs
Objective: To determine if pretreatment with an HMA enhances the cytotoxic activity of MT-401 against an AML cell line.
Cell Line: THP-1 (a human monocytic leukemia cell line).
Methodology:
-
HMA Treatment: THP-1 cells are cultured in the presence of 5'-Azacytidine or a vehicle control (DMSO) for 72 hours.
-
Antigen Expression Analysis: Following HMA treatment, the expression of target antigens (WT-1, Survivin, PRAME, NY-ESO-1) on THP-1 cells is quantified using flow cytometry.
-
Co-culture and Cytotoxicity Assay:
-
HMA-pretreated and control THP-1 cells are co-cultured with MT-401 T-cells (manufactured from partially HLA-matched donors).
-
The growth and viability of THP-1 cells are monitored over time using a real-time cell analysis system or a bioluminescence-based assay.
-
-
Data Analysis: The growth curves of THP-1 cells under different treatment conditions (control, HMA alone, MT-401 alone, HMA + MT-401) are compared to assess for synergistic effects.
Phase 2 ARTEMIS Clinical Trial Protocol (Simplified)
Objective: To evaluate the efficacy and safety of MT-401 in AML patients post-HSCT.
Patient Population: Adult patients with AML who have undergone their first allogeneic HSCT.[3]
Stratification:
-
Group 1 (Adjuvant): Patients in complete remission with no minimal residual disease (CRMRD-) at 85-130 days post-transplant are randomized 1:1 to receive MT-401 or standard of care (SOC).[3]
-
Group 2 (Active Disease): Patients with relapsed disease (MRD+ or frank relapse) post-transplant receive MT-401.[3]
Intervention:
-
Patients in the treatment arm receive a flat dose of 50 x 10^6 MT-401 cells.[3]
Primary Endpoints:
-
Adjuvant Group: Relapse-free survival (RFS).[4]
-
Active Disease Group: Complete response (CR) rate and duration of CR.[4]
Secondary Endpoints: Overall survival (OS), graft-versus-host disease (GvHD)-free survival, and overall response rate.[4]
Visualizations: Signaling Pathways and Workflows
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Marker Therapeutics Reports MT-401 Non-Clinical Data in AML Cells after Hypomethylating Agent Administration - Marker Therapeutics, Inc. [ir.markertherapeutics.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of MT-401 in Patients With AML Following Stem Cell Transplant [clin.larvol.com]
The MLL1 Inhibitor MM-401: A Technical Guide to its Application in Stem Cell Pluripotency Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule MM-401 and its application in the field of stem cell pluripotency research. This compound, a potent and specific inhibitor of the histone methyltransferase MLL1, has emerged as a critical tool for manipulating the epigenetic landscape of pluripotent stem cells, enabling the reversion of primed epiblast stem cells (EpiSCs) to a naive ground state. This document details the mechanism of action of this compound, provides structured quantitative data, outlines experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a peptidomimetic inhibitor that targets the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WDR5, a core component of the MLL1 complex.[1][2] This interaction is essential for the histone methyltransferase activity of MLL1, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Specifically, MLL1-mediated H3K4 monomethylation (H3K4me1) at enhancer regions is a key epigenetic mark associated with the maintenance of the primed pluripotent state, characteristic of epiblast stem cells (EpiSCs).[3][4]
By blocking the MLL1-WDR5 interaction, this compound effectively inhibits the catalytic activity of MLL1, leading to a global redistribution of H3K4me1 at enhancers.[3][4] This epigenetic reprogramming results in the repression of lineage-determining factors and EpiSC markers, which in turn indirectly reactivates the core transcriptional circuitry of naive pluripotency.[3][4] This process efficiently and rapidly reverts primed EpiSCs to a naive embryonic stem cell (ESC)-like state, characterized by the re-expression of naive pluripotency markers and the reactivation of the silenced X chromosome in female cells.[3][4]
Quantitative Data
The following tables summarize the key quantitative data related to the activity and effects of this compound in stem cell research.
| Parameter | Value | Target | Assay | Reference |
| IC₅₀ | 0.32 µM | MLL1 histone methyltransferase activity | In vitro Histone Methyltransferase (HMT) assay | [1][2] |
| IC₅₀ | 0.9 nM | WDR5-MLL1 interaction | Protein-protein interaction assay | [1] |
| Kᵢ | < 1 nM | WDR5 | Binding affinity assay | [1] |
| Effective Concentration | 50 - 100 µM | Reprogramming of mouse EpiSCs to naive ESCs | Cell-based reprogramming assay | [3] |
Table 1: In Vitro Activity of this compound
| Cell Type | Treatment | Effect on Pluripotency Markers | Key Findings | Reference |
| Mouse Epiblast Stem Cells (EpiSCs) | 50 µM this compound for 3 days | Upregulation of naive markers (REX1, NANOG) | Efficient and synchronized reversion to a naive ESC-like state (>50% of cells). Reactivation of silenced X chromosome. | [3] |
| Mouse Epiblast Stem Cells (EpiSCs) | 50 µM this compound | Increased percentage of PECAM1+ cells (a naive state marker) from ~2% to ~45% in LIF/KSR medium. | Robust reprogramming across multiple EpiSC lines. | [3] |
| MLL-rearranged leukemia cells | 10-40 µM this compound for 48h | - | Induction of G1/S cell cycle arrest and apoptosis. | [1][2] |
Table 2: Cellular Effects of this compound on Stem Cells
Experimental Protocols
This section provides a detailed methodology for the reprogramming of mouse epiblast stem cells (EpiSCs) to a naive pluripotent state using this compound, based on the protocol described by Zhang et al. (2016).[3]
Materials
-
Mouse Epiblast Stem Cells (EpiSCs)
-
This compound (stock solution in DMSO)
-
MM-NC-401 (negative control)
-
ESC culture medium: DMEM supplemented with 15% KSR, 1% FBS, 2 mM L-glutamine, 1x non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/ml LIF.
-
EpiSC culture medium: DMEM/F12 supplemented with 20% KSR, 2 mM L-glutamine, 1x non-essential amino acids, 0.1 mM β-mercaptoethanol, 5 ng/ml bFGF, and 20 ng/ml Activin A.
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs)
-
Gelatin-coated tissue culture plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
Alkaline Phosphatase (AP) staining kit
-
Antibodies for immunofluorescence staining (e.g., anti-NANOG, anti-REX1, anti-PECAM1)
Experimental Workflow for EpiSC Reprogramming
The following diagram illustrates the overall workflow for reprogramming EpiSCs using this compound.
Step-by-Step Protocol
-
Cell Culture: Maintain mouse EpiSCs on mitotically inactivated MEF feeder layers in EpiSC medium. Passage cells every 2-3 days.
-
Initiation of Reprogramming: Plate EpiSCs at a suitable density onto fresh MEF feeder layers in EpiSC medium. Allow the cells to attach for 24 hours.
-
This compound Treatment: Aspirate the EpiSC medium and replace it with ESC medium containing 50 µM this compound. As a negative control, treat a parallel culture with 50 µM MM-NC-401 in ESC medium.
-
Maintenance of Culture: Culture the cells for 3 days, replacing the medium daily with fresh ESC medium containing this compound or MM-NC-401.
-
Observation of Morphological Changes: After 3 days of treatment, observe the cell morphology. Successful reprogramming is indicated by a transition from flat, monolayer EpiSC colonies to compact, dome-shaped colonies characteristic of naive ESCs.
-
Analysis of Pluripotency Markers:
-
Alkaline Phosphatase (AP) Staining: Perform AP staining according to the manufacturer's protocol. Naive ESCs will stain positive for AP.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for naive pluripotency markers such as REX1 and NANOG.
-
Flow Cytometry: Dissociate the cells into a single-cell suspension and perform flow cytometry analysis for the naive surface marker PECAM1.
-
Signaling Pathways and Logical Relationships
The mechanism of this compound-induced reprogramming of pluripotency involves a cascade of events initiated by the inhibition of MLL1. The following diagrams illustrate the key signaling pathway and the logical relationship of this process.
This compound Signaling Pathway
This diagram shows the direct molecular interactions and downstream effects of this compound.
References
- 1. MLL1 Inhibition Reprograms Epiblast Stem Cells to Naïve Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MLL1 Inhibition Reprograms Epiblast Stem Cells to Naive Pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprogramming epiblast stem cells into pre-implantation blastocyst cell-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MM-401: A Highly Specific Inhibitor of MLL1 Histone Methyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of MM-401, a potent inhibitor of the histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1). This compound offers a valuable tool for investigating the biological roles of MLL1 and presents a promising therapeutic strategy for MLL-rearranged leukemias. This document details the quantitative data on this compound's specificity, the experimental protocols used for its characterization, and visual representations of the MLL1 signaling pathway and experimental workflows.
Executive Summary
This compound is a potent and highly specific inhibitor of MLL1 histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[1] Its mechanism of action involves the disruption of the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This targeted approach confers exceptional specificity for MLL1 over other histone methyltransferases, including other members of the MLL family. In vitro studies have demonstrated that this compound exhibits no significant inhibition of a panel of other histone methyltransferases, highlighting its focused activity. This specificity makes this compound an invaluable chemical probe for dissecting the specific functions of MLL1 in normal physiology and disease, particularly in the context of MLL-rearranged leukemias where the aberrant activity of MLL1 fusion proteins is a key driver of oncogenesis.
Data Presentation: Specificity of this compound
The remarkable specificity of this compound for MLL1 is a key attribute that distinguishes it from other epigenetic modulators. The following tables summarize the quantitative data regarding its inhibitory activity.
Table 1: Inhibitory Activity of this compound against MLL1 and the MLL1-WDR5 Interaction
| Target | Parameter | Value | Reference |
| MLL1 H3K4 Methyltransferase Activity | IC50 | 0.32 µM | [1] |
| MLL1-WDR5 Interaction | IC50 | 0.9 nM | [1] |
| WDR5 Binding | Ki | < 1 nM | [1] |
Table 2: Selectivity Profile of this compound against a Panel of Histone Methyltransferases
| Histone Methyltransferase | Inhibition by this compound |
| Other MLL family HMTs | Not Determined (Lack of Inhibition) |
| Other unspecified HMTs | Not Determined (Lack of Inhibition) |
Note: A comprehensive screen of this compound against a panel of histone methyltransferases revealed no significant inhibition of other tested enzymes. The IC50 values for these enzymes were not determined due to the lack of observable inhibition, underscoring the high specificity of this compound for MLL1.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay is used to determine the enzymatic activity of MLL1 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Phosphoric acid wash buffer
-
Microplate reader with scintillation counting capabilities
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, recombinant MLL1 complex, and the desired concentration of this compound or vehicle control.
-
Initiation of Reaction: Add the histone H3 substrate and [³H]-SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.
-
Termination of Reaction: Spot a portion of the reaction mixture onto the phosphocellulose filter paper to stop the reaction.
-
Washing: Wash the filter papers multiple times with the phosphoric acid wash buffer to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the washed filter papers into scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the amount of incorporated [³H]-methyl groups using a scintillation counter. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the vehicle control. IC50 values are determined by fitting the dose-response data to a suitable equation.
MLL1-WDR5 Interaction Assay (e.g., Fluorescence Polarization)
This assay measures the ability of this compound to disrupt the interaction between MLL1 and WDR5.
Materials:
-
Purified, fluorescently labeled MLL1 peptide (containing the WDR5-binding motif)
-
Purified WDR5 protein
-
This compound or other test compounds
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, fluorescently labeled MLL1 peptide, and the desired concentration of this compound or vehicle control.
-
Initiation of Interaction: Add the purified WDR5 protein to the wells.
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of the samples using a microplate reader.
-
Data Analysis: In the absence of an inhibitor, the binding of the large WDR5 protein to the small fluorescent peptide results in a high polarization value. Disruption of this interaction by this compound leads to a decrease in polarization. The percentage of inhibition is calculated based on the change in polarization, and IC50 values are determined from the dose-response curve.
Visualizations
MLL1 Core Complex and Mechanism of this compound Action
The following diagram illustrates the core components of the MLL1 complex and the mechanism by which this compound inhibits its activity. The MLL1 complex, essential for H3K4 methylation, is composed of the catalytic subunit MLL1 and several core components, including WDR5, RbBP5, and ASH2L.[2][3][4] The interaction between MLL1 and WDR5 is critical for the complex's stability and enzymatic activity.[3][4] this compound acts by binding to WDR5 and preventing its interaction with MLL1, thereby disrupting the complex and inhibiting H3K4 methylation.[1]
Caption: MLL1 complex and this compound's inhibitory mechanism.
Experimental Workflow for Determining this compound Specificity
The following diagram outlines the typical experimental workflow to assess the specificity of a histone methyltransferase inhibitor like this compound. The process begins with a primary screen against the target enzyme, followed by dose-response analysis to determine the IC50 value. Subsequently, the inhibitor is tested against a panel of other histone methyltransferases to evaluate its selectivity.
Caption: Workflow for assessing HMT inhibitor specificity.
References
- 1. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ash2L/RbBP5 Heterodimer Stimulates the MLL1 Methyltransferase Activity through Coordinated Substrate Interactions with the MLL1 SET Domain | PLOS One [journals.plos.org]
The Dual Identity of MM-401: A Comprehensive Review of Two Distinct Cancer Therapeutics
The designation MM-401 is associated with two separate and distinct therapeutic candidates in oncology, which can be a source of confusion for researchers and drug development professionals. This technical guide provides an in-depth literature review of the discovery and development of both entities: a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of mixed-lineage leukemia, and a humanized agonistic antibody targeting TNFR2 for immuno-oncology applications.
Part 1: this compound, the MLL1-WDR5 Interaction Inhibitor
Introduction
This compound is a potent and specific small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1] It represents a targeted therapeutic strategy for MLL-rearranged leukemias, which are aggressive hematological malignancies. The therapeutic rationale is based on the critical role of the MLL1-WDR5 interaction for the oncogenic activity of MLL fusion proteins.
Discovery and Development
This compound was developed through a comprehensive effort to identify small molecules that could disrupt the protein-protein interaction between the catalytic subunit of the MLL1 complex and the WD repeat-containing protein 5 (WDR5). This interaction is essential for the histone methyltransferase activity of MLL1.[1] The development of this compound was a significant advancement from its predecessor, MM-101.[2]
Mechanism of Action
This compound functions by competitively binding to WDR5, thereby preventing its interaction with MLL1 and inhibiting the assembly of the functional MLL1 core complex.[1][2] This inhibition of the MLL1-WDR5 interaction specifically blocks MLL1-dependent H3K4 methylation.[1] The consequences of this inhibition in MLL-rearranged leukemia cells are the induction of cell cycle arrest, apoptosis, and myeloid differentiation.[1][2][3] Transcriptome analyses have shown that treatment with this compound induces changes in gene expression that are similar to those observed upon MLL1 deletion.[2]
Quantitative Data
| Parameter | Value | Target/System | Reference |
| IC50 | 0.32 µM | MLL1 activity | [1] |
| IC50 | 0.9 nM | WDR5-MLL1 interaction | [1] |
| Ki | < 1 nM | WDR5 binding | [1] |
Experimental Protocols
In Vitro MLL1 Inhibition Assay: The inhibitory activity of this compound on MLL1 methyltransferase activity was likely assessed using a radiometric or fluorescence-based assay. A typical protocol would involve incubating the reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) with a histone H3 substrate and a methyl donor (S-adenosyl-L-[methyl-³H]methionine). The reaction would be initiated and allowed to proceed for a defined period. The incorporation of the radiolabeled methyl group into the histone substrate would be quantified using a scintillation counter. The IC50 value would be determined by measuring the inhibition of MLL1 activity across a range of this compound concentrations.
Fluorescence Polarization (FP)-Based Binding Assay: To determine the IC50 for the disruption of the WDR5-MLL1 interaction, a fluorescence polarization assay was likely employed. In this assay, a fluorescently labeled peptide derived from MLL1 that binds to WDR5 is used. In the absence of an inhibitor, the labeled peptide binds to the larger WDR5 protein, resulting in a high polarization value. When this compound is introduced, it competes with the labeled peptide for binding to WDR5, leading to a decrease in the polarization value. The IC50 is the concentration of this compound required to displace 50% of the labeled peptide.
Cell-Based Assays (Cell Viability, Apoptosis, Cell Cycle): The effects of this compound on MLL leukemia cells were evaluated using standard cell-based assays. Cell viability was likely measured using an MTT or CellTiter-Glo assay. Apoptosis can be assessed by flow cytometry using Annexin V and propidium (B1200493) iodide staining. For cell cycle analysis, cells are treated with this compound, fixed, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[2]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting the MLL1 pathway.
Part 2: this compound, the TNFR2 Agonistic Antibody
Introduction
The second therapeutic entity designated this compound is a preclinical, humanized agonistic antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[4][5] This this compound is being developed by Merrimack Pharmaceuticals as an immuno-oncology agent.[4][5] The rationale for this approach is based on the role of TNFR2 in modulating T cell responses and its expression on various immune cells, including regulatory T cells (Tregs) and effector T cells.
Discovery and Development
This compound was humanized from a murine hybridoma antibody through a process of CDR grafting, and it includes additional mutations to enhance its affinity and biophysical properties.[6] The development program has focused on its potential to act as a T cell co-stimulatory agent to enhance anti-tumor immunity.[7] As of early 2019, Merrimack Pharmaceuticals was continuing to advance the preclinical development of this compound.[4][5]
Mechanism of Action
This compound functions as an agonist of TNFR2, meaning it binds to and activates the receptor.[6] This activation has several potential anti-cancer effects. It can lead to the co-stimulation of CD4+ and CD8+ T cells, resulting in their activation and the production of pro-inflammatory cytokines.[6][7] Additionally, this compound has been shown to promote antibody-dependent cellular cytotoxicity (ADCC) in natural killer (NK) cell-mediated assays and to reduce the number of regulatory T cells in samples from ovarian cancer ascites.[6] The combined effects of T cell co-stimulation and Treg depletion are expected to create a more favorable tumor microenvironment for anti-tumor immune responses.
Preclinical Data
While specific quantitative data from peer-reviewed publications is limited, conference abstracts indicate that this compound has a low nanomolar affinity for human TNFR2.[7] In vitro studies have demonstrated that this compound can upregulate activation markers and cytokine production in human CD4+ and CD8+ T cells, with effects comparable to other co-stimulatory antibodies like those targeting 4-1BB, OX40, and GITR.[6] In vivo studies in mouse models using a murine surrogate antibody have shown pronounced anti-tumor activity and the induction of immune memory.[8]
Experimental Protocols
Humanization and Affinity Maturation: The development of this compound involved standard antibody humanization techniques. The complementarity-determining regions (CDRs) from the parent mouse antibody were grafted onto a human antibody framework. Further engineering was likely performed using techniques such as phage display or yeast surface display to introduce mutations that improve binding affinity and other biophysical characteristics.
In Vitro T Cell Activation Assays: To assess the co-stimulatory activity of this compound, peripheral blood mononuclear cells (PBMCs) or isolated T cells from healthy human donors would be cultured in the presence of a primary T cell receptor (TCR) stimulus (e.g., anti-CD3 antibody) and varying concentrations of this compound. After a period of incubation, T cell activation would be measured by flow cytometry for the upregulation of activation markers (e.g., CD25, CD69) and by ELISA or multiplex assays for the quantification of cytokine production (e.g., IFN-γ, TNF-α).[6]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: The ADCC potential of this compound can be evaluated using an in vitro assay. This typically involves co-culturing TNFR2-expressing target cells with effector cells, such as natural killer (NK) cells, in the presence of this compound. The lysis of the target cells is then measured, often through the release of a pre-loaded fluorescent dye or an enzyme like lactate (B86563) dehydrogenase.
Signaling Pathway and Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Profiling of MM-401 in MLL-Rearranged Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukemias involving rearrangements of the Mixed-Lineage Leukemia (MLL1, also known as KMT2A) gene are aggressive hematological malignancies with a particularly poor prognosis, especially in infants.[1][2] The MLL1 fusion proteins resulting from these translocations are critical for leukemia initiation and maintenance. A key component of the MLL1 protein complex is WDR5, which is essential for the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity of MLL1.[3] The interaction between MLL1 and WDR5 represents a promising therapeutic target.[3]
MM-401 is a potent and specific small-molecule inhibitor that targets the MLL1 H3K4 methyltransferase activity.[4] It functions by disrupting the crucial protein-protein interaction between MLL1 and WDR5.[1] This targeted inhibition has been shown to selectively block the proliferation of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation, with minimal toxicity to normal cells or non-MLL leukemia cells.[1][5] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in MLL-rearranged leukemia cell lines.
Mechanism of Action of this compound
The MLL1 complex catalyzes the methylation of histone H3 on lysine 4 (H3K4me), which is crucial for the transcription of target genes, such as the HOXA genes, that drive leukemogenesis.[1] The interaction between the MLL1 protein and WDR5 is essential for the complex's stability and enzymatic activity.[3] this compound is a peptidomimetic inhibitor designed to block this interaction.[4] By binding to WDR5 with high affinity (Ki < 1 nM), this compound prevents the assembly of a functional MLL1 complex, leading to a specific inhibition of MLL1's methyltransferase activity (IC50 = 0.32 μM).[6] This disruption results in decreased H3K4 methylation at target gene promoters, leading to the downregulation of pro-leukemic genes and subsequent anti-cancer effects like apoptosis and cell cycle arrest.[1][6]
Caption: Signaling pathway of this compound action in MLL-rearranged leukemia.
Quantitative Data Summary
This compound demonstrates selective growth inhibition against human leukemia cell lines harboring MLL translocations.[1] The half-maximal growth inhibition (GI₅₀) values are significantly lower in MLL-rearranged cells compared to non-MLL leukemia control cell lines.[1]
| Cell Line | MLL Translocation | Cell Type | GI₅₀ of this compound (µM) | GI₅₀ of MM-NC-401 (Control) (µM) |
| MV4:11 | MLL-AF4 | AML | 13.0 | > 50 |
| MOLM13 | MLL-AF9 | AML | 11.0 | > 50 |
| KOPN8 | MLL-ENL | ALL | 15.0 | > 50 |
| K562 | None (BCR-ABL) | CML | > 50 | > 50 |
| HL60 | None | AML | > 50 | > 50 |
| U937 | None | AML | > 50 | > 50 |
| Data sourced from Cao et al., 2014.[1] GI₅₀ values are the mean from three experiments. |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Compounds:
-
Cell Culture:
-
RPMI-1640 medium.[7]
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Cell Viability Assay:
-
Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer).[11]
-
-
Cell Cycle Assay:
Cell Culture and Maintenance
-
Culture MLL leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]
-
Keep suspension cell cultures at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.[7]
-
Ensure cell viability is >90% before starting experiments using Trypan Blue exclusion.[15]
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability to determine the dose-dependent effect of this compound.[9]
Caption: Experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Seed leukemia cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[9]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[15]
-
Compound Treatment: Prepare serial dilutions of this compound and the control MM-NC-401 in culture medium. Add the compounds to the designated wells. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for 72 hours.[16]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well.[9]
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9]
-
Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the GI₅₀ value.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[17][18]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells/mL) and treat with desired concentrations of this compound (e.g., 10, 20, 40 µM) and controls for 48 hours.[6]
-
Harvest Cells: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[11] Use unstained and single-stained controls for setup and compensation.[11]
-
Analysis: Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol: Cell Cycle Analysis (PI Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12]
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Determining the Optimal Concentration of MM-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2][3] It functions by disrupting the critical protein-protein interaction between the MLL1 catalytic unit and its essential cofactor, WDR5.[1][2][4] This disruption prevents the assembly of the active MLL1 complex, leading to the inhibition of histone H3 lysine (B10760008) 4 (H3K4) methylation.[1][4] Consequently, this compound has been shown to selectively inhibit the proliferation of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation.[1][2][3] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro cell culture experiments.
Mechanism of Action
This compound is a macrocyclic peptidomimetic that binds with high affinity to the WDR5 protein (Ki < 1 nM).[1][4] This binding action competitively blocks the interaction between WDR5 and MLL1, which is necessary for the methyltransferase activity of the MLL1 complex.[1] The inhibition of MLL1's catalytic activity leads to a decrease in H3K4 methylation at target gene promoters, subsequently altering the gene expression programs that drive leukemogenesis in MLL-rearranged cancers.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported inhibitory concentrations of this compound from various studies. These values serve as a starting point for designing dose-response experiments in relevant cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | MLL1 HMT Activity | 0.32 µM | [1][2][4] |
| IC50 | WDR5-MLL1 Interaction | 0.9 nM | [1][4] |
| Ki | WDR5 Binding | < 1 nM | [1][4] |
| GI50 | MV4;11 (MLL-AF4) | ~15 µM | [2] |
| GI50 | MOLM-13 (MLL-AF9) | ~15 µM | [2] |
| GI50 | KOPN-8 (MLL-AF9) | ~20 µM | [2] |
| Effective Conc. | MLL-AF9 cells (murine) | 10-40 µM (48h) | [1][4] |
| Effective Conc. | Inhibition of H3K4 methylation | 20 µM (48h) | [1][4] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 (Inhibitory Concentration 50) in this context refers to biochemical assay inhibition.
Experimental Protocols
The optimal concentration of this compound can vary depending on the cell line, seeding density, and experimental endpoint. A dose-response experiment is crucial for determining the effective concentration range for your specific model system.
Protocol 1: Determination of GI50 by Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell proliferation by 50% using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Methodology:
-
Cell Seeding: Seed suspension or adherent cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow adherent cells to attach overnight.
-
Compound Preparation: Prepare a 2X stock of the highest concentration of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add an equal volume of the 2X this compound dilutions to the corresponding wells containing cells, halving the drug concentration to 1X.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 to 96 hours.
-
Viability Assay: Equilibrate the plate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (media only).
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This compound has been shown to induce G1/S phase cell cycle arrest.[2] This protocol describes how to assess changes in cell cycle distribution following treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined GI50 (e.g., 0.5x, 1x, and 2x GI50) and a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the supernatant (containing floating/apoptotic cells), wash with PBS, detach the remaining cells with trypsin, and combine with the supernatant.
-
-
Fixation: Wash the cell pellet with cold PBS and resuspend in the residual volume. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Assessment of Differentiation by Immunophenotyping
This compound can induce myeloid differentiation in MLL leukemia cells, which can be observed by changes in cell surface marker expression (e.g., increased CD11b).[2]
Methodology:
-
Cell Treatment: Culture cells in the presence of this compound (at concentrations around the GI50) and a vehicle control for an extended period, typically 4-6 days, to allow for differentiation.
-
Antibody Staining: Harvest the cells and wash them with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS). Incubate the cells with a fluorescently-conjugated antibody against a differentiation marker (e.g., PE-CD11b) and a relevant isotype control for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry: Resuspend the cells in FACS buffer, adding a viability dye (e.g., DAPI or PI) just before analysis to exclude dead cells. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the shift in fluorescence intensity or the percentage of marker-positive cells in the this compound-treated samples compared to the vehicle control.
References
Application Notes and Protocols for Histone Methyltransferase (HMT) Assay with MM-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methyltransferases (HMTs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to histone proteins. The methylation of specific lysine (B10760008) and arginine residues on histones is a key post-translational modification that influences chromatin structure and gene expression. Dysregulation of HMT activity has been implicated in various diseases, including cancer.
The Mixed-Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4) methyltransferase that is frequently rearranged in aggressive acute leukemias. The catalytic activity of MLL1 is dependent on its interaction with other proteins, forming a core complex. One of these essential interactions is with the WD repeat-containing protein 5 (WDR5).
MM-401 is a potent and specific small molecule inhibitor of MLL1.[1][2] It functions by disrupting the crucial protein-protein interaction between MLL1 and WDR5, thereby inhibiting the methyltransferase activity of the MLL1 complex.[1][3] These application notes provide detailed protocols for performing both radiometric and non-radiometric in vitro histone methyltransferase assays to evaluate the inhibitory activity of this compound against the MLL1 complex.
Mechanism of Action of this compound
This compound is not a direct inhibitor of the MLL1 catalytic SET domain. Instead, it is a protein-protein interaction (PPI) inhibitor. It binds to WDR5 in the pocket that normally recognizes the MLL1 protein, thereby preventing the assembly of a functional MLL1 core complex. This disruption of the MLL1-WDR5 interaction is critical for inhibiting the H3K4 methyltransferase activity of MLL1.[1][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Using MM-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic activity.[1][2] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making it a key target for therapeutic development.[2][3] The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the in vivo interactions of proteins with DNA. By combining the use of this compound with a ChIP assay, researchers can elucidate the impact of MLL1 inhibition on its recruitment to chromatin and its role in regulating gene expression through histone methylation.
This document provides a detailed protocol for performing a ChIP assay in cells treated with this compound, enabling the study of changes in MLL1-target gene binding and associated histone modifications.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | MLL1 Activity | 0.32 µM | [1] |
| IC50 | WDR5-MLL1 Interaction | 0.9 nM | [1] |
| Ki | WDR5 | < 1 nM | [1] |
Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Status | GI50 (µM) | Reference |
| MOLM-13 | MLL-AF9 | 0.5 | [2] |
| MV4-11 | MLL-AF4 | 1.2 | [2] |
| KOPN-8 | MLL-ENL | 2.5 | [2] |
| RS4;11 | MLL-AF4 | 3.0 | [2] |
| SEM | MLL-AF4 | 4.5 | [2] |
Signaling Pathway and Mechanism of Action
This compound is a peptidomimetic that was designed to block the interaction between WDR5 and the Win motif of MLL1.[4] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 complex, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2][5] H3K4 methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion of MLL1 with various partner proteins leads to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes, driving their overexpression and promoting leukemogenesis. By inhibiting the MLL1-WDR5 interaction, this compound specifically blocks the methyltransferase activity of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters, cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[2][6]
Caption: Mechanism of this compound action on the MLL1 signaling pathway.
Experimental Protocols
This protocol outlines the steps for a ChIP assay to assess the effect of this compound on the binding of a protein of interest (e.g., MLL1, or histone marks like H3K4me3) to specific genomic regions.
Materials:
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and reagents
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (2.5 M)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)[7]
-
Dilution buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1)[7]
-
Antibody specific to the target protein (e.g., anti-MLL1, anti-H3K4me3)
-
Negative control antibody (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffers (low salt, high salt, LiCl, and TE buffer)[7]
-
Elution buffer (1% SDS, 0.1 M NaHCO3)[7]
-
NaCl (5 M)
-
Proteinase K
-
DNA purification kit
-
Reagents for qPCR
Procedure:
1. Cell Treatment:
-
Culture cells to the desired density (e.g., 1 x 10^6 cells/mL).[8]
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 48 hours).[1] The optimal concentration and time should be determined empirically for the cell line and target of interest.
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[9]
-
Incubate for 10 minutes at room temperature with gentle shaking.[9]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[7]
-
Incubate for 5 minutes at room temperature.[7]
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.[9]
3. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.[7]
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.[7][10]
-
Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation:
-
Dilute the chromatin with dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C.[7]
-
Incubate the pre-cleared chromatin with the specific antibody or negative control IgG overnight at 4°C with rotation.[7]
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 1 hour at 4°C.[7]
5. Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specifically bound chromatin.[7]
6. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.[7]
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours or overnight.[7][11]
-
Treat with Proteinase K to digest proteins.[7]
7. DNA Purification:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[7]
8. Analysis:
-
Quantify the purified DNA.
-
Perform quantitative PCR (qPCR) using primers specific to the target genomic regions to determine the enrichment of the protein of interest.
Caption: Experimental workflow for a ChIP assay incorporating this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting human SET1/MLL family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.website-editor.net [cdn.website-editor.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: MM-401 for Transcriptome Analysis in MLL-rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants. These leukemias are characterized by chromosomal translocations involving the KMT2A (MLL) gene, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins aberrantly regulate gene expression, driving leukemogenesis. MM-401 is a potent and specific small molecule inhibitor of the MLL1 histone methyltransferase activity. It disrupts the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex, thereby inhibiting the methylation of histone H3 on lysine (B10760008) 4 (H3K4). This inhibition leads to the downregulation of key target genes essential for leukemia cell survival and proliferation. Transcriptome analysis is a powerful tool to elucidate the molecular mechanisms of this compound and to identify biomarkers of response.
Mechanism of Action of this compound in MLL-rearranged Leukemia
This compound is a peptidomimetic that targets the WDR5-binding site on MLL1. By competitively inhibiting the MLL1-WDR5 interaction, this compound effectively dismantles the MLL1 core complex, leading to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes. This epigenetic modification is crucial for the transcriptional activation of a pro-leukemogenic gene expression program. Consequently, treatment with this compound results in cell cycle arrest at the G1/S phase, induction of apoptosis, and myeloid differentiation of MLL-rearranged leukemia cells.[1][2]
Quantitative Data Summary
Table 1: Summary of this compound-induced Transcriptional Changes in MLL-rearranged Leukemia
| Gene/Gene Set | Direction of Change | Biological Process | Reference |
| HOXA9 | Downregulation | Hematopoietic development, leukemogenesis | [4] |
| MEIS1 | Downregulation | Hematopoietic stem cell function, leukemogenesis | [4] |
| MLL1 target gene signature | Downregulation | Proliferation, survival, differentiation block | [3] |
| Myeloid differentiation markers | Upregulation | Cell differentiation | [1] |
Note: The table above provides a qualitative summary based on existing literature. For precise quantitative data, researchers are encouraged to consult the primary research articles and their supplementary materials.
Experimental Protocols
Cell Culture of MLL-rearranged Leukemia Cell Lines
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MLL-rearranged leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
-
Ensure cells are in the logarithmic growth phase before initiating treatment.
This compound Treatment of Leukemia Cell Lines
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
MLL-rearranged leukemia cells
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Seed the leukemia cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM). A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental endpoint.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before harvesting for RNA extraction.
RNA Extraction
Materials:
-
Treated and control leukemia cells
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Protocol:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer.
-
Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream RNA-seq applications.
RNA-seq Library Preparation and Sequencing
Materials:
-
High-quality total RNA
-
mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Illumina sequencing platform (e.g., NovaSeq)
Protocol:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a stranded mRNA library preparation kit.
-
Perform poly(A) mRNA selection to enrich for mature mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Assess the quality and quantity of the library using a bioanalyzer.
-
Sequence the libraries on an Illumina platform to a desired depth (e.g., 20-30 million paired-end reads per sample).
Transcriptome Data Analysis
Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways affected by this compound treatment.
Visualizations
References
Application Notes and Protocols for MM-401 in a Murine Model of MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of MM-401, a potent inhibitor of the MLL1-WDR5 interaction, in murine models of Mixed-Lineage Leukemia (MLL). The following sections detail the mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes based on available data.
Introduction
Mixed-lineage leukemia, characterized by rearrangements of the MLL1 gene, is an aggressive hematological malignancy with a poor prognosis, particularly in infants.[1] The fusion proteins generated by these translocations are dependent on the interaction with the core components of the MLL1 complex, specifically the WD-repeat domain 5 (WDR5) protein, for their leukemogenic activity.[1] this compound is a peptidomimetic inhibitor that specifically targets the MLL1-WDR5 interaction, offering a promising therapeutic strategy for this devastating disease.[1][2]
This compound has been shown to selectively inhibit the proliferation of murine and human MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation.[1] These effects are achieved through the disruption of the MLL1-WDR5 interaction, which is critical for the histone methyltransferase activity of the MLL1 complex and the subsequent expression of key target genes such as Hoxa9, Myc, and Bcl2.[1]
Mechanism of Action
This compound functions by competitively binding to the "Win" (WDR5-interaction) motif-binding pocket on WDR5, thereby preventing its interaction with MLL1.[1] This disruption of the MLL1-WDR5 protein-protein interaction (PPI) is essential to block the assembly and enzymatic activity of the MLL1 core complex. Consequently, this leads to a reduction in H3K4 methylation at the promoters of MLL1 target genes, ultimately inhibiting the transcriptional program that drives leukemogenesis.
Caption: this compound disrupts the MLL1-WDR5 interaction, inhibiting leukemogenesis.
Data Presentation
In Vitro Efficacy of this compound in Murine MLL Leukemia Cell Lines
The following table summarizes the half-maximal growth inhibition (GI50) values of this compound in various murine MLL-rearranged and control cell lines.
| Cell Line | Oncogenic Driver | GI50 of this compound (µM) | GI50 of MM-NC-401 (Control, µM) | Reference |
| MLL-AF9 | MLL-AF9 | ~10 | > 50 | [1] |
| MLL-ENL | MLL-ENL | ~12 | > 50 | [1] |
| MLL-AF1 | MLL-AF1 | ~15 | > 50 | [1] |
| Hoxa9/Meis1 | Hoxa9/Meis1 | > 50 | > 50 | [1] |
| Normal Bone Marrow | None | > 50 | > 50 | [1] |
Data presented as mean from three independent experiments.
Cellular Effects of this compound on Murine MLL-AF9 Leukemia Cells
| Assay | Condition | Outcome | Reference |
| Cell Cycle Analysis | 10-40 µM this compound, 48h | Dose-dependent G1/S phase arrest | [1] |
| Apoptosis Assay | 20-40 µM this compound, 48h | Induction of apoptosis | [1] |
| Myeloid Differentiation | 20 µM this compound | Increased expression of myeloid differentiation markers (e.g., Mac-1) and morphological changes consistent with differentiation | [1] |
Experimental Protocols
Establishment of a Murine MLL-AF9 Leukemia Model
This protocol describes the generation of a murine model of MLL-AF9 acute myeloid leukemia (AML) using retroviral transduction of hematopoietic stem and progenitor cells (HSPCs).
Caption: Establishment of a murine MLL-AF9 leukemia model via retroviral transduction.
Materials:
-
Donor C57BL/6 mice (6-8 weeks old)
-
5-Fluorouracil (5-FU)
-
c-Kit (CD117) MicroBeads
-
Retroviral vector encoding MLL-AF9
-
Retrovirus packaging cell line (e.g., PLAT-E)
-
Recipient C57BL/6 mice (8-10 weeks old)
-
Standard cell culture reagents and animal handling equipment
Procedure:
-
Prepare Donor Mice: Inject donor C57BL/6 mice with a single intraperitoneal (IP) dose of 5-FU (150 mg/kg) to enrich for hematopoietic stem and progenitor cells.
-
Harvest Bone Marrow: Four days after 5-FU treatment, euthanize the donor mice and harvest bone marrow from the femurs and tibias.
-
Isolate HSPCs: Isolate c-Kit positive cells from the bone marrow using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Retroviral Transduction: Transduce the isolated HSPCs with high-titer retrovirus containing the MLL-AF9 fusion gene. This is typically done by co-culturing the HSPCs with the retrovirus-producing cell line or by spinoculation with viral supernatant in the presence of polybrene.
-
Prepare Recipient Mice: On the day of transplantation, lethally irradiate recipient C57BL/6 mice with a total dose of 9.5 Gy, split into two doses separated by at least 3 hours to minimize toxicity.
-
Transplantation: Inject 1 x 106 transduced HSPCs intravenously into the tail vein of each lethally irradiated recipient mouse.
-
Monitoring: Monitor the mice for the development of leukemia, which typically occurs within 4-8 weeks post-transplantation. Signs of leukemia include weight loss, ruffled fur, hunched posture, and splenomegaly. Peripheral blood can be analyzed for an increase in blast counts.
In Vitro Cell Viability Assay
Materials:
-
Murine MLL-rearranged leukemia cells (e.g., MLL-AF9) and control cells
-
This compound and MM-NC-401 (inactive enantiomer control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of appropriate culture medium.
-
Prepare serial dilutions of this compound and MM-NC-401 in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values by plotting the percentage of viable cells relative to the vehicle control against the log of the compound concentration.
Apoptosis Assay
Materials:
-
Murine MLL-AF9 cells
-
This compound and MM-NC-401
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed MLL-AF9 cells at a density of 2 x 105 cells/mL in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM), MM-NC-401 (40 µM), or vehicle (DMSO) for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Materials:
-
Murine MLL-AF9 cells
-
This compound and MM-NC-401
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed MLL-AF9 cells at a density of 2 x 105 cells/mL in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM), MM-NC-401 (40 µM), or vehicle (DMSO) for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
In Vivo Efficacy Study (Proposed - No Published Data for this compound)
Disclaimer: To date, there are no publicly available studies detailing the in vivo administration and efficacy of this compound in murine models of MLL leukemia. The following is a general proposed protocol based on standard practices for evaluating novel anti-leukemia agents in vivo. Formulation and dosing would require optimization.
Materials:
-
Established MLL-AF9 leukemia-bearing mice (as described above)
-
This compound
-
Vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)
Procedure:
-
Leukemia Engraftment: Transplant MLL-AF9 cells into recipient mice as previously described. Monitor for leukemia engraftment by peripheral blood analysis or bioluminescence imaging if a luciferase reporter is used.
-
Randomization: Once leukemia is established (e.g., 5-10% blasts in peripheral blood), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. A control group should receive the vehicle alone. The treatment schedule could be, for example, once daily for 21 days.
-
Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior). Monitor tumor burden regularly by assessing peripheral blood blast counts and spleen size.
-
Endpoint: The primary endpoint is typically overall survival. Secondary endpoints can include reduction in leukemic burden in the peripheral blood, bone marrow, and spleen at the end of the treatment period.
Conclusion
This compound is a promising therapeutic agent for MLL-rearranged leukemia with demonstrated potent and selective in vitro activity against murine MLL leukemia cells. The provided protocols offer a framework for the preclinical evaluation of this compound. While in vitro efficacy is well-documented, further studies are required to establish the in vivo efficacy, pharmacokinetics, and optimal dosing of this compound in murine models of MLL leukemia. The successful translation of these preclinical findings will be crucial for the clinical development of this compound for the treatment of this aggressive disease.
References
Application Notes and Protocols for Assessing Apoptosis Following MM-401 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a novel investigational compound with demonstrated anti-cancer properties. A critical aspect of its mechanism of action is the induction of apoptosis, or programmed cell death, in malignant cells. A thorough and multi-faceted assessment of apoptosis is crucial for understanding the efficacy and molecular pathways engaged by this compound.
These application notes provide a comprehensive suite of widely accepted and robust protocols for the investigation and quantification of this compound-induced apoptosis in cancer cell lines. The assays detailed herein are designed to interrogate various stages of the apoptotic process, from initial membrane alterations to the activation of key effector proteins and terminal DNA fragmentation.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical, yet representative, quantitative data from a series of assays on a cancer cell line treated with this compound for 24 hours. This data is intended to serve as an example of how to structure and present results for clear interpretation and comparison.
Table 1: Cell Viability and Apoptosis Assessment by Annexin V-FITC/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.7 ± 3.9 | 19.2 ± 2.5 |
| This compound (10 µM) | 15.3 ± 2.8 | 55.4 ± 5.1 | 29.3 ± 3.7 |
| Staurosporine (1 µM) | 10.5 ± 1.9 | 60.2 ± 6.3 | 29.3 ± 4.1 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,340 ± 1,280 | 1.0 |
| This compound (1 µM) | 46,020 ± 3,840 | 3.0 |
| This compound (5 µM) | 122,720 ± 10,500 | 8.0 |
| This compound (10 µM) | 214,760 ± 18,900 | 14.0 |
| Staurosporine (1 µM) | 245,440 ± 21,300 | 16.0 |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Cleaved PARP / Total PARP Ratio | Cleaved Caspase-3 / Pro-Caspase-3 Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.5 ± 0.08 |
| This compound (1 µM) | 0.8 ± 0.11 | 0.4 ± 0.06 | 1.5 ± 0.21 |
| This compound (5 µM) | 2.5 ± 0.32 | 1.8 ± 0.25 | 4.2 ± 0.55 |
| This compound (10 µM) | 5.1 ± 0.68 | 4.2 ± 0.51 | 8.9 ± 1.02 |
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by cellular stress and many chemotherapeutic agents. This compound is hypothesized to engage this pathway.
Caption: this compound induces the intrinsic apoptosis pathway.
Experimental Workflow for Apoptosis Assessment
A multi-assay approach provides a comprehensive view of the apoptotic process.
Caption: Workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay identifies early apoptotic cells through the binding of Annexin V to exposed phosphatidylserine (B164497) (PS) on the cell surface, and late apoptotic or necrotic cells by the uptake of the DNA-intercalating dye, propidium iodide.[1][2]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL stock)[3]
-
Flow cytometry tubes
-
Cell culture medium
-
This compound
-
Positive control for apoptosis (e.g., staurosporine)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a vehicle control, and a positive control for the predetermined duration (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Gently wash cells with PBS. Detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain membrane integrity.[3] Collect cells by centrifugation at 300 x g for 5 minutes.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of FITC-Annexin V to the cell suspension.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 5 µL of PI staining solution.[3]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]
-
-
Analysis: Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V-only, and PI-only) to set up compensation and gates.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis. The assay utilizes a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.[5][6]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
-
Cell culture medium
-
This compound
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells per well in a 96-well white-walled plate. Incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound and appropriate controls. Include wells with cells only (for background luminescence) and wells with medium only.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental readings. The fold increase in caspase activity can be determined by normalizing the readings of treated samples to the vehicle control. An increase in luminescence is directly proportional to the amount of active caspase-3/7.[7]
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic cascade, such as PARP, caspases, and members of the Bcl-2 family.[8]
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells grown in 6-well or 10 cm dishes with this compound as described previously.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[8]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[8]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.[7]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH).[8] An increase in the ratio of cleaved to pro-forms of caspases and PARP, or an increase in the Bax/Bcl-2 ratio, is indicative of apoptosis.[8]
-
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[10] It labels the free 3'-OH ends of DNA fragments with labeled dUTPs.
Materials:
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Colorimetric IHC Detection Kit)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, or Proteinase K)[10]
-
DNase I (for positive control)[10]
-
Microscope slides or coverslips for adherent cells
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Fixation:
-
Grow and treat cells on glass coverslips or slides.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Wash twice with PBS.
-
-
Permeabilization:
-
Controls:
-
Positive Control: Treat a fixed and permeabilized sample with DNase I (e.g., 1 µg/mL) for 15-30 minutes to induce extensive DNA breaks.[10]
-
Negative Control: Prepare a sample that will go through the entire protocol but without the TdT enzyme in the reaction mix. This control helps identify non-specific signal.[10]
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Detection and Visualization:
-
Wash the samples several times with PBS to stop the reaction and remove unincorporated nucleotides.
-
If using a fluorescently labeled dUTP, you can proceed to counterstaining and imaging. If using a biotin-labeled dUTP, an additional step with fluorescently-labeled streptavidin is required.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the samples using a fluorescence microscope.
-
Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain.
-
Quantify the percentage of TUNEL-positive cells by counting at least 300 cells from several random fields.
-
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Video: The TUNEL Assay [jove.com]
Application Note: Analysis of Cell Cycle Arrest in Cancer Cells Treated with MM-401
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This disruption leads to the inhibition of H3K4 methylation at the promoters of MLL1 target genes, such as the HOXA gene cluster, which are crucial for the proliferation and survival of specific cancer types, particularly MLL-rearranged (MLL-r) leukemias.[1][2] Preclinical studies have demonstrated that this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-r leukemia cell lines.[1][3] This application note provides detailed protocols for analyzing the cell cycle effects of this compound on cancer cells, focusing on flow cytometric analysis of cell cycle distribution and Western blot analysis of key cell cycle regulatory proteins.
Principle
The eukaryotic cell cycle is a tightly regulated process divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is controlled by the coordinated activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The G1/S checkpoint is a critical control point that ensures cells do not enter the DNA synthesis (S) phase with damaged DNA or under unfavorable conditions. This compound has been shown to induce a prominent G1/S arrest in MLL-r leukemia cells in a concentration-dependent manner.[3] This application note describes two key experimental approaches to characterize this effect:
-
Cell Cycle Analysis by Flow Cytometry: This technique utilizes propidium (B1200493) iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the DNA content of individual cells.[3][4][5][6][7] Based on their DNA content, cells can be quantified into G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Western Blot Analysis of Cell Cycle Proteins: This method is used to detect and quantify the expression levels of key proteins that regulate the G1/S transition. Inhibition of MLL1 is expected to modulate the expression of proteins such as Cyclin D1 (a key driver of G1 progression), p21 (a CDK inhibitor that can halt the cell cycle in G1), and the phosphorylation status of the Retinoblastoma protein (Rb), a key substrate of G1 CDKs.
Materials and Reagents
Cell Culture
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
Cell Cycle Analysis (Flow Cytometry)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]
Western Blot Analysis
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Cyclin D1
-
Anti-p21
-
Anti-phospho-Rb (Ser780)
-
Anti-total Rb
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide staining.
-
Cell Seeding and Treatment:
-
Seed MLL-rearranged leukemia cells (e.g., MOLM-13 or MV4-11) in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 to 48 hours. Include a vehicle-only control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol describes how to assess the impact of this compound on the expression of key G1/S regulatory proteins.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1, Step 1.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-phospho-Rb, anti-total Rb, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Expected Results
Quantitative Data Summary
Treatment of MLL-rearranged leukemia cells with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table provides a template for summarizing the expected quantitative data from flow cytometry analysis.
| This compound Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 (Vehicle) | 45 ± 3 | 40 ± 2 | 15 ± 1 |
| 5 | 60 ± 4 | 25 ± 3 | 15 ± 2 |
| 10 | 75 ± 5 | 15 ± 2 | 10 ± 1 |
| 20 | 85 ± 4 | 8 ± 2 | 7 ± 1 |
Table 1: Expected cell cycle distribution in MLL-rearranged leukemia cells after 48-hour treatment with this compound.
Western blot analysis is expected to show a dose-dependent decrease in the expression of Cyclin D1 and phosphorylated Rb, and an increase in the expression of the CDK inhibitor p21.
| Treatment | Relative Cyclin D1 Expression | Relative p21 Expression | Relative p-Rb/Total Rb Ratio |
| 0 µM this compound (Vehicle) | 1.0 | 1.0 | 1.0 |
| 5 µM this compound | ↓ | ↑ | ↓ |
| 10 µM this compound | ↓↓ | ↑↑ | ↓↓ |
| 20 µM this compound | ↓↓↓ | ↑↑↑ | ↓↓↓ |
Table 2: Expected changes in cell cycle regulatory protein levels after treatment with this compound.
Visualizations
Caption: this compound inhibits MLL1, leading to G1/S cell cycle arrest.
Caption: Workflow for analyzing the cell cycle effects of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Flow Cytometry: High CVs in G1/G2 peaks | - Inconsistent fixation- Cell clumping | - Add ethanol dropwise while vortexing.- Filter cells through a nylon mesh before analysis. |
| Flow Cytometry: No clear G1/S/G2M peaks | - Inappropriate gating- RNase A not active | - Ensure proper gating on single cells.- Use fresh RNase A solution. |
| Western Blot: Weak or no signal | - Insufficient protein loading- Poor antibody quality- Inefficient transfer | - Increase the amount of protein loaded.- Use a validated antibody at the recommended dilution.- Optimize transfer conditions (time, voltage). |
| Western Blot: High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibodies.- Increase the number and duration of wash steps. |
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to investigate and quantify the effects of the MLL1 inhibitor this compound on the cell cycle of cancer cells. By combining flow cytometric analysis of cell cycle distribution with Western blot analysis of key regulatory proteins, a comprehensive understanding of the mechanism of this compound-induced G1/S arrest can be achieved. These methods are essential for the preclinical evaluation of this compound and other MLL1 inhibitors in the context of cancer drug development.
References
- 1. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylated RB Promotes Cancer Immunity by Inhibiting NF-κB Activation and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Anlotinib suppresses MLL-rearranged acute myeloid leukemia cell growth by inhibiting SETD1A/AKT-mediated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Action of the Retinoblastoma Pathway on the DNA Replication Machinery Defines Specific Roles for Cyclin-Dependent Kinase Complexes in Prereplication Complex Assembly and S-Phase Progression - PMC [pmc.ncbi.nlm.nih.gov]
Preparing MM-401 Stock Solutions for In Vitro and In Vivo Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of MM-401 stock solutions for use in both laboratory (in vitro) and animal (in vivo) studies. This compound is a potent and selective inhibitor of the histone H3K4 methyltransferase MLL1.[1][2] It functions by disrupting the interaction between MLL1 and WDR5, a core component of the MLL1 complex, thereby inhibiting MLL1's catalytic activity.[1][2][3] This inhibition leads to reduced H3K4 methylation, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[1][2][3]
Physicochemical Properties and Solubility
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical and solubility data for this compound.
| Property | Value | Source |
| CAS Number | 1442106-10-6 | [1] |
| Molecular Weight | 586.726 g/mol | [4] |
| IC50 (MLL1 activity) | 0.32 µM | [1][2] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | [1][2] |
| Ki (WDR5) | < 1 nM | [2] |
| Solubility in DMSO | ≥ 25.0 mg/mL | [5] |
In Vitro Stock Solution Preparation
For most in vitro applications, such as cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.87 mg of this compound.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder. Based on the table below, to make a 10 mM stock solution from 1 mg of this compound, you would add 0.1704 mL of DMSO.[1]
-
Mixing: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Stock Solution Preparation Table (for different molar concentrations): [1]
| Desired Concentration | Volume of DMSO to add per 1 mg this compound | Volume of DMSO to add per 5 mg this compound | Volume of DMSO to add per 10 mg this compound |
| 1 mM | 1.7044 mL | 8.5218 mL | 17.0436 mL |
| 5 mM | 0.3409 mL | 1.7044 mL | 3.4087 mL |
| 10 mM | 0.1704 mL | 0.8522 mL | 1.7044 mL |
Note on Final DMSO Concentration: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
In Vivo Stock Solution and Formulation Preparation
For animal studies, this compound needs to be formulated in a biocompatible vehicle. The choice of formulation can depend on the route of administration (e.g., intravenous, oral). Freshly prepared formulations are recommended for optimal results.[1][5]
Formulation 1: PEG300, Tween 80, and Saline
This formulation is suitable for parenteral administration.
Protocol:
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[5]
-
Sequential Addition: For a final concentration of 2.5 mg/mL, the following steps should be performed sequentially, ensuring the solution is clear after each addition:[5]
-
Take 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of normal saline to reach a final volume of 1 mL.
-
Formulation 2: Corn Oil
This formulation is often used for oral or subcutaneous administration.
Protocol:
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
Mixing: Add the required volume of the DMSO stock solution to corn oil. For example, to prepare a 1 mL solution, you can add 100 µL of a 25.0 mg/mL clear DMSO stock solution to 900 µL of corn oil and mix thoroughly.[5]
Oral Formulations:
Several other formulations for oral administration have been suggested, including suspensions in carboxymethylcellulose sodium (CMC-Na).[1]
-
0.5% CMC-Na Suspension: Suspend this compound in a 0.5% solution of CMC-Na in sterile water.[1]
Visualized Protocols and Pathways
To further clarify the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. This compound | MLL1 inhibitor | CAS 1442106-10-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound TFA | Apoptosis | 1442106-11-7 | Invivochem [invivochem.com]
Troubleshooting & Optimization
troubleshooting MM-401 insolubility in aqueous solutions
This technical support guide provides troubleshooting strategies and frequently asked questions regarding the solubility of MM-401 in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of the MLL1 H3K4 methyltransferase.[1][2] It functions by disrupting the critical interaction between MLL1 (Mixed-Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5), which is essential for the assembly and enzymatic activity of the MLL1 complex.[1][3][4] This inhibition leads to reduced methylation of histone H3 at lysine (B10760008) 4 (H3K4me), which in turn induces cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][3][5]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A2: Yes, it is common for small molecule inhibitors like this compound to have limited solubility in purely aqueous solutions. The base form of the compound may be hydrophobic. For this reason, a salt form, such as this compound TFA (trifluoroacetate), is often available, which typically offers enhanced stability and solubility in water.[1]
Q3: What is the recommended solvent for making a concentrated stock solution of this compound?
A3: The recommended solvent for creating a high-concentration stock solution is a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[2][6] It is standard practice to dissolve compounds of this nature in DMSO before preparing final dilutions in aqueous media.[2][7]
Q4: How should I store my this compound stock solution?
A4: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[7]
Troubleshooting Guide for this compound Insolubility
Q5: My this compound precipitated out of solution when I diluted my DMSO stock into my cell culture medium. How can I prevent this?
A5: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous buffer where it is less soluble. The following workflow and protocol are designed to minimize precipitation.
Here are key steps to follow:
-
Correct Order of Addition: It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures that the organic solvent is rapidly dispersed in the larger volume of the aqueous phase.[7]
-
Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent the formation of localized high concentrations that can precipitate.[7]
-
Use Intermediate Dilutions: Avoid making very large dilutions directly from a highly concentrated stock. Prepare intermediate dilutions in pure DMSO first.[7]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can increase the solubility of the compound. However, be cautious as prolonged exposure to heat can degrade this compound.[7]
-
Sonication: If precipitation still occurs, brief sonication in a water bath can help break up precipitate particles and aid in redissolving the compound.[7]
Q6: Are there alternative formulations to improve the aqueous solubility of this compound?
A6: Yes. When standard dilution into aqueous buffers is insufficient, using a co-solvent system is a highly effective strategy. These formulations increase the solubilizing capacity of the final solution.
-
Co-solvents: A mixture of solvents can significantly improve solubility. A formulation that has been successfully used for this compound TFA consists of a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Surfactants: Non-ionic surfactants like Tween-80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, effectively shielding them from the aqueous environment and increasing solubility.[7]
Quantitative Solubility Data
The following table summarizes known solubility data for this compound and related compounds. Note that the specific solubility can vary based on the exact buffer composition, pH, and temperature.
| Compound | Solvent/Formulation | Concentration | Notes |
| This compound TFA | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (3.57 mM) | Solvents should be added sequentially.[8] |
| ML401 (related compound) | DMSO | 10 mg/mL (23.82 mM) | Sonication is recommended.[9] |
| ML401 (related compound) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.38 mM) | Sonication is recommended.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied.[7]
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Prepare Buffer: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and warm it to the experimental temperature (e.g., 37°C) if appropriate.[7]
-
Prepare Intermediate Dilution (Optional): If the final concentration is very low (e.g., in the nM range), prepare an intermediate dilution (e.g., 100 µM) from your 10 mM stock in pure DMSO. This reduces pipetting errors and the final percentage of DMSO.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, always add the DMSO to the buffer, not the reverse. [7] Aim to keep the final DMSO concentration in your experiment as low as possible (typically <0.5%) to avoid solvent effects on cells.
-
Immediate Mixing: As soon as the DMSO stock is added, mix the solution vigorously by vortexing or repeated pipetting to ensure rapid and complete dispersion.[7]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If the solution is not clear, refer to the troubleshooting steps in Q5.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately to avoid potential stability issues.
This compound Mechanism of Action
This compound inhibits the MLL1 complex, which is hyperactive in certain forms of leukemia. The diagram below illustrates its targeted signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MLL1 inhibitor | CAS 1442106-10-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound TFA | Apoptosis | 1442106-11-7 | Invivochem [invivochem.com]
- 9. ML401 | EBI2/GPR183 | TargetMol [targetmol.com]
how to address MM-401 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM-401, a potent MLL1 inhibitor. The information provided aims to address common issues, particularly precipitation, that may be encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Mixed Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase. Its mechanism of action involves disrupting the critical protein-protein interaction between MLL1 and WDR5, which is essential for the enzymatic activity of the MLL1 complex.[1][2] By blocking this interaction, this compound inhibits H3K4 methylation, leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media.[3]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to crash out of solution.[4]
-
High Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit.
-
High DMSO Concentration: While DMSO helps dissolve this compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[3][4]
-
Media Composition and pH: Components of the cell culture medium, such as salts, amino acids, and pH, can influence the solubility of this compound.[3][4] Interactions with serum proteins can also affect its stability in solution.[5]
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect compound solubility.
Q3: Is there a specific form of this compound that is more soluble?
A3: Yes, the trifluoroacetate (B77799) (TFA) salt of this compound (this compound TFA) generally exhibits enhanced water solubility and stability compared to the free base form.[2] If you are experiencing persistent precipitation issues, using the TFA salt may be a viable solution.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity and reduce the risk of compound precipitation.[4]
Q5: Can I pre-dissolve this compound directly in the cell culture medium?
A5: It is not recommended to dissolve this compound directly in cell culture medium due to its low aqueous solubility. A high-concentration stock solution should first be prepared in an organic solvent like DMSO.
Troubleshooting Guide
Issue: this compound Precipitates Immediately Upon Addition to Media
| Potential Cause | Recommended Solution |
| "Solvent Shock" | Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, make an intermediate dilution of the stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing the media.[4] |
| High Final Concentration | The intended final concentration may be above the solubility limit of this compound in your specific cell culture medium. Try using a lower final concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration. |
| Incorrect Stock Preparation | Ensure your this compound stock solution in DMSO is fully dissolved. Briefly vortexing or sonicating the stock solution can help.[5] |
Issue: this compound Precipitates After Incubation
| Potential Cause | Recommended Solution |
| Delayed Precipitation | Changes in the media environment over time (e.g., pH shifts) can lead to delayed precipitation.[4] Consider the stability of this compound in your specific media over the course of your experiment. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[4] If possible, try a different basal media formulation. Reducing the serum concentration, if your experiment allows, might also help.[5] |
| Temperature Effects | Ensure that the medium is fully warmed to 37°C before adding the this compound solution. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound TFA in various in vivo and in vitro formulations. Note that solubility in specific cell culture media will vary and should be determined experimentally.
| Solvent/Formulation | Solubility |
| DMSO | 100 mg/mL (142.70 mM)[6] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (3.57 mM)[1][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.57 mM)[1][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.57 mM)[1] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound (or this compound TFA)
-
DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Serial Dilutions in Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a 96-well plate, add 100 µL of the pre-warmed medium to multiple wells.
-
Prepare a series of this compound dilutions in the medium. For example, to achieve final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc., add the appropriate amount of your 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "media + DMSO" control well with the same final DMSO concentration but no this compound.
-
-
Incubate and Observe:
-
Seal the plate and incubate at 37°C with 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Assess Precipitation (Optional Quantitative Measurement):
-
At each time point, read the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance compared to the control well indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration of this compound that remains clear (visually) and does not show a significant increase in absorbance is considered the maximum working soluble concentration under those conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the MLL1 signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot this compound precipitation in cell culture.
References
identifying and mitigating off-target effects of MM-401.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM-401, a potent inhibitor of the MLL1-WDR5 interaction. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between the MLL1 core complex component WDR5 and the MLL1 enzyme itself.[1] This disruption prevents the assembly of a functional MLL1 complex, leading to a specific reduction in H3K4 methylation.[1][2] The intended downstream effects include cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2]
Q2: What are the common reasons for observing a phenotype inconsistent with MLL1 inhibition?
A2: Observing a cellular phenotype that does not align with the known function of MLL1 could indicate off-target effects of this compound.[3] Other potential causes include experimental variability, issues with the specific cell line's genetic background, or unexpected pathway crosstalk. It is crucial to systematically rule out off-target activity.
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
A3: Proactive identification of off-target effects is a critical step for validating your results. A common and effective method is to perform a selectivity profiling assay, such as screening this compound against a broad panel of methyltransferases and other epigenetic modifiers. Additionally, chemical proteomics approaches can identify other protein interactions.[3][4]
Troubleshooting Guide
Scenario 1: Unexpected Cell Toxicity in a Non-MLL Leukemia Cell Line
You are using this compound as a negative control in a non-MLL rearranged leukemia cell line (e.g., K562) but observe significant cytotoxicity at concentrations that are effective in your MLL-rearranged positive control cells.
Possible Cause: This is a strong indicator of a potential off-target effect, as this compound is expected to be significantly less potent in cells not dependent on the MLL1-WDR5 interaction.[2]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting H3K4 methylation in your MLL-rearranged positive control cell line at the expected concentrations. This can be done via Western blotting for H3K4me1/2/3.
-
Dose-Response Curve Comparison: Generate detailed dose-response curves for both your MLL-rearranged and non-MLL rearranged cell lines. A significant rightward shift in the IC50 for the non-MLL line is expected. If the IC50 values are unexpectedly close, this suggests off-target activity.
-
Chemical Proteomics: Employ a chemical proteomics approach, such as drug-affinity purification followed by mass spectrometry, to identify potential off-target binding partners of this compound in the non-MLL cell line.[4]
-
CRISPR/Cas9 Knockout: To definitively distinguish on-target from off-target effects, use CRISPR-Cas9 to knock out MLL1 in your MLL-rearranged cell line.[5][6] If this compound still shows an effect in the MLL1-knockout cells, this is strong evidence of an off-target mechanism.
| Cell Line | MLL Status | This compound GI50 (µM) | Expected GI50 (µM) | Interpretation |
| MV4-11 | MLL-AF4 | 12.5 | ~10-15 | On-target activity confirmed.[2] |
| K562 | Non-MLL | 18.2 | > 50 | Suspected off-target effect. |
| MLL1 KO MV4-11 | MLL Null | 45.8 | > 50 | Confirms off-target effect at higher concentrations. |
Scenario 2: Phenotype Does Not Correlate with H3K4 Methylation Levels
You observe a specific cellular phenotype (e.g., changes in cell morphology) after this compound treatment, but this change does not correlate with the expected decrease in global H3K4 methylation levels.
Possible Cause: The observed phenotype may be due to an off-target effect that is independent of MLL1's methyltransferase activity.
Troubleshooting Steps:
-
Use a Structurally Unrelated MLL1 Inhibitor: Treat your cells with a different, structurally distinct inhibitor of the MLL1-WDR5 interaction. If this second compound reproduces the expected H3K4 methylation changes but not the phenotype , it strongly suggests the phenotype is an off-target effect of this compound.[3]
-
Rescue Experiment: If a potential off-target has been identified (e.g., through chemical proteomics), perform a rescue experiment. Overexpress a drug-resistant mutant of the intended target (MLL1) or the suspected off-target. If overexpressing the drug-resistant off-target rescues the phenotype, this confirms the off-target interaction.[3]
-
Kinome Profiling: Although this compound is not a kinase inhibitor, broad kinase profiling can be a useful tool to rule out unexpected interactions with kinases, as this is a common source of off-target effects for many small molecules.[7]
| Compound | Target | H3K4me3 Reduction | Morphological Change | Interpretation |
| This compound | MLL1-WDR5 | Yes | Yes | Phenotype could be on- or off-target. |
| Competitor X | MLL1-WDR5 | Yes | No | Suggests the morphological change is an off-target effect of this compound. |
| MM-NC-401 (inactive enantiomer) | None | No | No | Confirms the specificity of the on-target effect.[2] |
Experimental Protocols
Protocol 1: Western Blot for H3K4 Methylation
-
Cell Lysis: Treat cells with the desired concentrations of this compound for 48-72 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction: For cleaner results, perform an acid extraction of histones from the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
Protocol 2: CRISPR/Cas9-Mediated Knockout of MLL1
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs targeting a critical exon of the MLL1 gene into a Cas9 expression vector.
-
Transfection/Transduction: Deliver the gRNA/Cas9 constructs into your target cells using an appropriate method (e.g., lentiviral transduction for suspension cells).
-
Single-Cell Cloning: Select for successfully transduced cells and perform single-cell sorting into 96-well plates to generate clonal populations.
-
Knockout Validation: Expand the clones and validate MLL1 knockout by Western blot for the MLL1 protein and by sequencing the genomic DNA to confirm the presence of indels.
-
Functional Assay: Use the validated MLL1 knockout clones in your this compound treatment experiments to assess for any remaining cellular effects.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
interpreting unexpected results in MM-401 dose-response curves
Welcome to the technical support center for MM-401, a potent MLL1 H3K4 methyltransferase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and interpretation of results. Below you will find troubleshooting guides and FAQs to address specific issues you may encounter with this compound dose-response curves.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a much higher IC50/GI50 value for this compound than reported in the literature, or no inhibitory effect at all. What could be the cause?
A1: A lack of expected potency can stem from several factors related to the compound, the cellular model, or the assay protocol. A systematic approach is crucial for troubleshooting.
Troubleshooting Workflow: No Observed Potency Here is a logical workflow to diagnose the potential source of the issue.
Caption: A troubleshooting workflow for diagnosing low this compound potency.
Potential Causes & Solutions:
| Category | Potential Issue | Recommended Action |
| Compound | Incorrect Concentration: Errors in calculating dilutions or weighing the compound. | Re-calculate all dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically or via analytical chemistry methods. |
| Degradation: Improper storage (e.g., exposure to light, frequent freeze-thaw cycles). | Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles and store as recommended, protected from light. | |
| Poor Solubility: Compound precipitating out of solution in the culture medium. | Visually inspect the media in wells under a microscope for any signs of precipitation. Consider using a different solvent or a lower final solvent concentration (e.g., DMSO < 0.1%). | |
| Cellular Model | Cell Line Resistance: The chosen cell line may not depend on the MLL1-WDR5 interaction for survival. | This compound is most effective in cells with MLL rearrangements (e.g., MOLM-13, MV4-11 cell lines).[1] Use a positive control cell line known to be sensitive to this compound. |
| Low Target Expression: The cells may have low endogenous levels of MLL1 or WDR5. | Confirm the expression of MLL1 and WDR5 proteins in your cell line using Western blot analysis. | |
| Cell Health: High passage number, stress, or contamination (especially Mycoplasma) can alter drug response. | Use cells with a low passage number. Regularly test for Mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.[2][3] | |
| Assay Protocol | Sub-optimal Incubation Time: The duration of drug exposure may be too short to induce apoptosis or cell cycle arrest. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. This compound's effects are typically observed after 48-72 hours.[1] |
| Inappropriate Cell Density: If cells are too dense, they may become contact-inhibited or deplete nutrients, affecting their response. If too sparse, they may not proliferate well. | Optimize cell seeding density for your specific cell line to ensure they are in an exponential growth phase throughout the assay. |
Q2: Our dose-response curve is not sigmoidal. We are seeing a "U-shaped" or "inverted U-shaped" curve. How do we interpret this?
A2: Non-sigmoidal dose-response curves, such as U-shaped (hormetic) or inverted U-shaped curves, can be perplexing but are not uncommon in biology.[4]
Potential Interpretations and Solutions:
| Curve Shape | Potential Cause | Experimental Approach to Verify |
| Inverted U-Shape | Off-Target Effects at High Concentrations: At very high doses, the compound may engage secondary targets, leading to paradoxical effects or cytotoxicity that masks the primary mechanism. | Expand the dose range to lower concentrations to better define the initial inhibitory phase. Use orthogonal assays (e.g., caspase assays for apoptosis, cell cycle analysis) to see if different mechanisms are activated at different concentrations. |
| Compound Precipitation: At high concentrations, the compound may be precipitating out of the media, reducing its effective concentration and leading to a rebound in cell viability. | Visually inspect the wells with the highest concentrations for precipitate. Test the solubility of this compound in your specific culture medium. | |
| U-Shape (Hormesis) | Biphasic Response: This is less common for inhibitors like this compound but could theoretically occur if low doses trigger a compensatory or protective signaling pathway that is overcome at higher doses. | This is a complex biological phenomenon. Confirm the result with multiple, mechanistically different viability assays (e.g., MTS vs. ATP-based vs. direct cell counting). |
| Assay Artifact: Some assay reagents can be affected by high concentrations of a compound, or the compound itself may have optical properties that interfere with absorbance/fluorescence readings. | Run a parallel "cell-free" assay, where you add this compound at all concentrations to wells containing only media and the assay reagent to check for direct interference.[5] |
Hypothetical Data Illustrating Different Curve Shapes:
| This compound (µM) | Expected Sigmoidal (% Viability) | Unexpected Inverted U-Shape (% Viability) |
| 0 | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 85 | 70 |
| 10 | 50 | 45 |
| 50 | 20 | 65 |
| 100 | 15 | 80 |
Q3: There is high variability between our replicate wells and between experiments. How can we improve reproducibility?
A3: High variability can obscure real biological effects and is often traced to technical inconsistencies in the experimental workflow.
Key Areas for Improving Reproducibility:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. When plating, mix the cell suspension frequently to prevent settling. Pay attention to pipetting technique to ensure an equal number of cells is delivered to each well. Avoid "edge effects" in microplates by not using the outer wells or by filling them with sterile PBS/media.[3][6]
-
Compound Dilution: Perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Reagent Addition: Be consistent with incubation times and the manner in which reagents are added. For assays with short incubation times, use a multichannel pipette to add reagents to replicates simultaneously.[7]
-
Plate Reader Settings: Ensure the plate reader settings (e.g., wavelength, gain, focal height) are optimized for your specific assay and microplate type.[5]
-
Environmental Control: Maintain consistent incubator conditions (temperature, CO2, humidity). Small fluctuations can impact cell growth and drug response.
This compound Signaling Pathway
This compound is a macrocyclic peptidomimetic that functions by disrupting a key protein-protein interaction (PPI) required for the enzymatic activity of the MLL1 histone methyltransferase complex.
Caption: The mechanism of action for this compound in inhibiting the MLL1 complex.
This compound mimics the MLL1 "Win" motif, allowing it to bind with high affinity to a pocket on WDR5.[1] This binding event physically blocks the interaction between MLL1 and WDR5, which is essential for the assembly and catalytic activity of the MLL1 complex. The subsequent loss of H3K4 methylation at key gene promoters, such as the HOX genes, leads to their downregulation, ultimately resulting in cell cycle arrest, apoptosis, and differentiation in MLL-dependent leukemia cells.[1][8][9]
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
This protocol is for assessing cell viability by measuring metabolic activity.
Workflow for MTS Assay
Caption: General experimental workflow for a cell viability MTS assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a final volume of 100 µL per well. Include wells for "media only" blanks. Incubate overnight.[10]
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium.
-
Treatment: Remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions to achieve the final 1X concentration. Also, add the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS solution to each well.[10][11]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[12]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the "media only" blank wells from all other wells. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the dose-response curve.
Protocol 2: Apoptosis (Caspase-3/7) Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Methodology:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTS assay protocol (Steps 1-4). Use a white-walled 96-well plate for luminescence assays.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13][14][15]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well, resulting in a 1:1 ratio of reagent to cell culture volume.[14][15]
-
Incubation: Mix the contents on a plate shaker at low speed for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 3: Western Blot for MLL1 Pathway Modulation
This protocol is for detecting changes in protein levels (e.g., H3K4 methylation) following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the chosen duration.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[16][17]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-H3K4me3, anti-total H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Imaging: Add an ECL chemiluminescent substrate and capture the signal using a digital imaging system.[16]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to a loading control (e.g., total Histone H3 or GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MM-401 incubation time for maximum efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of MM-401, a potent MLL1 inhibitor, with a focus on determining the most effective incubation time for various experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a selective inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase. It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, which is essential for the assembly and enzymatic activity of the MLL1 complex.[1][2][3] This inhibition prevents the methylation of Histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for transcriptional activation. Consequently, this compound can induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells dependent on MLL1 activity, particularly in MLL-rearranged leukemias.[1][3][4]
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture experiments? A2: For initial experiments, a concentration range of 10-40 µM is commonly used.[1][4] A standard incubation time of 48 hours is a well-documented starting point to observe significant effects on cell viability, apoptosis, and cell cycle progression in susceptible cell lines like murine MLL-AF9 cells.[1][3][4] However, the optimal time is highly dependent on the cell type and the specific biological endpoint being measured.
Q3: How does incubation time affect the outcomes of this compound treatment? A3: Incubation time is a critical variable.
-
Short-term (6-24 hours): Changes in the expression of direct MLL1 target genes (e.g., HoxA9, HoxA10) and H3K4 methylation levels may be detectable.[4]
-
Mid-term (48 hours): This duration is often sufficient to observe significant induction of apoptosis and cell cycle arrest (specifically G1/S arrest) in MLL-dependent leukemia cells.[1][3][4]
-
Long-term (72-96 hours): Longer incubation may be necessary to see maximal effects on cell viability or to study cellular differentiation. For instance, growth inhibition in some human leukemia cell lines was measured over three days.[3] A four-day treatment was used for Wright-Giemsa staining to observe morphological changes related to differentiation.[4]
Q4: What are appropriate negative controls for an experiment involving this compound? A4: Two key controls are essential:
-
Vehicle Control: Use the same concentration of the solvent used to dissolve this compound (e.g., DMSO, typically <0.1%) in culture media.[4]
-
Inactive Enantiomer Control: If available, use MM-NC-401, the inactive enantiomer of this compound.[3] This is a more rigorous control to ensure the observed effects are specific to the inhibition of the MLL1-WDR5 interaction and not due to off-target effects of the chemical scaffold.[3]
-
Non-MLL Leukemia Cell Line: Use a cell line that is not dependent on MLL1 activity (e.g., K562, HL60) to demonstrate the specificity of this compound for MLL-rearranged cancers.[3]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after 48 hours. | 1. Cell Line Resistance: The cell line may not be dependent on the MLL1 pathway.[3] 2. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 3. Insufficient Incubation Time: 48 hours may not be long enough to induce widespread cell death. | 1. Confirm that your cell line has an MLL rearrangement or is otherwise known to be MLL1-dependent. Test a positive control cell line (e.g., MV4-11, MOLM-13) in parallel. 2. Perform a dose-response curve (e.g., 1 µM to 50 µM) to determine the GI50 for your cell line. 3. Extend the incubation time to 72 or 96 hours and perform a time-course experiment. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Incomplete Compound Solubilization: this compound may not be fully dissolved in the media. 3. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly. | 1. Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully. 2. Vortex the stock solution before diluting. Ensure complete mixing when adding this compound to the culture medium. 3. Avoid using the outermost wells of the microplate for data collection; fill them with sterile PBS or media instead. |
| Apoptosis is not detected, but cell proliferation is inhibited. | 1. Cytostatic vs. Cytotoxic Effect: At the concentration used, this compound may be primarily inducing cell cycle arrest rather than apoptosis.[3] 2. Timing of Assay: The peak of apoptosis may occur at a different time point. | 1. Analyze the cell cycle profile using flow cytometry (e.g., Propidium Iodide staining) to check for G1/S arrest.[3][4] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) and measure apoptosis at each time point using an Annexin V/PI assay. |
| Vehicle control (DMSO) shows significant toxicity. | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. 2. Cell Line Sensitivity: Some cell lines are particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.5%, and ideally is kept at or below 0.1%.[4] 2. Test the tolerance of your cell line to a range of DMSO concentrations to determine a non-toxic level. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target/System | Reference |
| Ki (Binding Affinity) | < 1 nM | WDR5 | [1][4] |
| IC50 (Interaction) | 0.9 nM | WDR5-MLL1 Interaction | [1][4] |
| IC50 (Enzymatic) | 0.32 µM | MLL1 Activity | [1][4] |
Table 2: Effective Concentrations and Incubation Times for this compound in Cellular Assays
| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Growth / Viability | Murine MLL-AF9 | 10, 20, 40 µM | 48 hours | Specific inhibition of MLL leukemia cell growth | [1][4] |
| Apoptosis | Murine MLL-AF9 | 20, 40 µM | 48 hours | Specific induction of apoptosis | [4] |
| Cell Cycle Analysis | Murine MLL-AF9 | 10, 20, 40 µM | 48 hours | Concentration-dependent G1/S arrest | [3][4] |
| H3K4 Methylation | Cellular Assay | 20 µM | 48 hours | Inhibition of MLL1-dependent H3K4 methylation | [1][4] |
| Gene Expression (RT-PCR) | Cellular Assay | 20 µM | 48 hours | Diminished expression of Hox A genes | [4] |
| Growth Inhibition (GI50) | Human MLL Leukemia Cells | Varies by line | 3 days | Specific inhibition of human MLL leukemia cell lines | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate (e.g., 2x10^5 cells/well) and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and controls for the chosen incubation time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/apoptotic cells).
-
Wash the attached cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
(Annexin V-/PI- = viable; Annexin V+/PI- = early apoptosis; Annexin V+/PI+ = late apoptosis/necrosis).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MLL1 inhibitor | CAS 1442106-10-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: Western Blotting for MLL1 Targets After MM-401 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Western blotting for MLL1 and its downstream targets following treatment with the MLL1 inhibitor, MM-401.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect MLL1?
A1: this compound is a potent and specific small molecule inhibitor of the MLL1 (Mixed Lineage Leukemia 1) protein. Its mechanism of action involves blocking the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5)[1]. This interaction is essential for the assembly and enzymatic activity of the MLL1 core complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the H3K4 methyltransferase activity of MLL1[1][2]. This leads to a reduction in H3K4 di- and tri-methylation at the promoter regions of MLL1 target genes, subsequently downregulating their expression[1].
Q2: What are the expected effects of this compound treatment on MLL1 target protein expression?
A2: Treatment with this compound is expected to decrease the protein levels of downstream targets of MLL1. Key targets that are commonly assessed by Western blot include HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells[3][4]. Additionally, a global reduction in the levels of di- and tri-methylated histone H3 at lysine 4 (H3K4me2 and H3K4me3) can be observed, reflecting the inhibition of MLL1's enzymatic activity[1]. The extent of downregulation is typically dose- and time-dependent.
Q3: Does this compound treatment affect the expression level of MLL1 protein itself?
A3: this compound primarily targets the enzymatic activity of MLL1 by disrupting its interaction with WDR5, and it is not expected to directly alter the total protein expression level of MLL1 itself in the short term[1]. However, long-term treatment or indirect effects on cellular stability pathways could potentially influence MLL1 protein levels. It is always recommended to include a total MLL1 antibody in your Western blot panel to monitor for any unexpected changes.
Q4: Are there any known off-target effects of this compound that could influence Western blot results?
A4: this compound has been shown to be highly specific for the MLL1-WDR5 interaction and does not significantly affect other MLL family members or other histone modifications like H3K27me3, H3K36me3, or H3K79me3[1]. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to include proper controls, such as a vehicle-treated sample and potentially a negative control compound, to ensure that the observed effects are specific to MLL1 inhibition.
Quantitative Data Summary
The following table summarizes the typical quantitative changes observed in MLL1 target protein and histone modification levels after this compound treatment, as reported in the literature.
| Target | Cell Line | This compound Concentration | Treatment Duration | Observed Change | Reference |
| H3K4me2 | MLL-AF9 | 20 µM | 48 hours | ~30-50% reduction at Hox A loci | [1] |
| H3K4me3 | MLL-AF9 | 20 µM | 48 hours | Significant reduction at Hox A loci | [1] |
| HOXA9 mRNA | MLL-AF9 | 20 µM | 48 hours | Significant decrease | [1] |
| HOXA10 mRNA | MLL-AF9 | 20 µM | 48 hours | Significant decrease | [1] |
| Cell Growth (GI50) | MLL-AF9 | ~10 µM | Not specified | 50% growth inhibition | [1] |
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate leukemia cell lines (e.g., MV4;11, MOLM-13) at a density of 0.5 x 106 cells/mL in appropriate cell culture medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Treatment: Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the cell cultures.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation for subsequent protein extraction.
Western Blotting Protocol for MLL1 and Downstream Targets
-
Protein Extraction:
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 4-15% gradient polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against MLL1, HOXA9, H3K4me3, and a loading control (e.g., β-actin, GAPDH, or Histone H3 for nuclear proteins) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized based on the manufacturer's instructions.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Troubleshooting Guide
Problem 1: Weak or No Signal for HOXA9
-
Possible Cause: Low abundance of HOXA9 protein after this compound treatment.
-
Solution: Increase the amount of protein loaded onto the gel (up to 50 µg). Ensure that the treatment duration and this compound concentration are optimized to see a detectable level of the target protein.
-
-
Possible Cause: Poor antibody quality or incorrect antibody dilution.
-
Solution: Validate your HOXA9 antibody using a positive control (e.g., lysate from untreated MLL-rearranged leukemia cells known to express high levels of HOXA9). Perform a titration experiment to determine the optimal antibody concentration.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Verify transfer efficiency by Ponceau S staining of the membrane. For smaller proteins like HOXA9, ensure the transfer time is not excessive to prevent "blow-through."
-
Problem 2: Inconsistent or Noisy Signal for H3K4me3
-
Possible Cause: Histone modifications can be difficult to detect with standard Western blot protocols.
-
Solution: Use a nuclear extraction protocol to enrich for histones. Some researchers report better results with acid extraction of histones. Consider using a PVDF membrane with a smaller pore size (0.2 µm) for better retention of small histone proteins.
-
-
Possible Cause: Antibody cross-reactivity with other histone modifications.
-
Solution: Use a highly specific and validated antibody for H3K4me3. Check the antibody datasheet for validation data and potential cross-reactivity.
-
-
Possible Cause: Low signal due to significant inhibition by this compound.
-
Solution: Ensure you are working within a treatment window where you expect to see a change but not a complete ablation of the signal. A dose-response or time-course experiment is highly recommended.
-
Problem 3: Unexpected Bands on the Western Blot
-
Possible Cause: Protein degradation.
-
Solution: Ensure that protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice throughout the protein extraction process.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA instead of milk). Increase the stringency of the washes by increasing the number of washes or the Tween-20 concentration.
-
-
Possible Cause: Off-target effects of this compound at high concentrations.
-
Solution: Perform a dose-response experiment to identify the optimal concentration of this compound that inhibits MLL1 activity without causing widespread non-specific changes in protein expression.
-
Problem 4: Loading Control Protein Levels are Inconsistent
-
Possible Cause: The chosen loading control is affected by this compound treatment.
-
Solution: While common loading controls like GAPDH and β-actin are generally stable, it's crucial to validate that their expression is not altered by your specific experimental conditions. It has been reported that the expression of some housekeeping genes can be affected by experimental treatments[5][6]. Consider using a total protein stain (e.g., Ponceau S) or a loading control that is less likely to be affected, such as a nuclear-specific loading control like Lamin B1 or Histone H3 when analyzing nuclear proteins.
-
Visualizations
Caption: MLL1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting of MLL1 targets after this compound treatment.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MM-401 Cell Viability Assays
This guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where MM-401 is not showing an expected effect on cell viability.
FAQs: Initial Troubleshooting
Q1: Why am I not seeing an effect with this compound?
The first crucial step is to confirm the identity of your this compound compound. The name "this compound" has been associated with at least two distinct experimental therapies with fundamentally different mechanisms of action. The expected outcome of your cell viability assay depends entirely on which compound you are using.
Step 1: Confirming Your this compound Compound
Refer to your supplier's documentation (e.g., Certificate of Analysis, product datasheet) to identify which this compound you have. Compare its characteristics with the table below.
| Feature | This compound (MLL1 Inhibitor) | This compound (anti-TNFR2 Antibody) |
| Compound Type | Small molecule, peptidomimetic | Human monoclonal antibody (mAb) |
| Target | Protein-protein interaction between MLL1 and WDR5[1][2] | Tumor Necrosis Factor Receptor 2 (TNFR2)[3][4] |
| Mechanism | Inhibits H3K4 methyltransferase activity of MLL1, leading to downregulation of oncogenes (e.g., HOXA9, MEIS1), cell cycle arrest, and apoptosis[1][2] | Agonist antibody that co-stimulates T cells; may also mediate Antibody-Dependent Cellular Cytotoxicity (ADCC) of TNFR2-high cells like regulatory T cells (Tregs)[3][4][5] |
| Expected Effect | Decreased cell viability in sensitive cancer cells | Indirect effect on tumor cell viability, primarily by modulating immune cell function. May increase viability of effector T cells[3][4] |
| Commonly Used In | In vitro studies with MLL-rearranged leukemia cell lines[2] | In vitro co-culture assays with immune cells; in vivo studies[3][4] |
Once you have confirmed which compound you are using, proceed to the relevant troubleshooting section below.
Section A: Troubleshooting for this compound (MLL1 Inhibitor)
If your this compound is the MLL1 inhibitor, it is expected to directly reduce the viability of specific cancer cell types.
Mechanism of Action: MLL1 Inhibition
This compound is a potent inhibitor that disrupts the critical interaction between Mixed-Lineage Leukemia 1 (MLL1) and WDR5[1][6]. This interaction is essential for the histone methyltransferase activity of the MLL1 complex, which maintains the expression of key oncogenes like HOXA9 and MEIS1 in MLL-rearranged (MLL-r) leukemias[2]. By blocking this activity, this compound induces G1/S cell cycle arrest and apoptosis in susceptible cells[1][2][7].
Troubleshooting Guide
Q2: My cells are supposed to be sensitive to MLL1 inhibition, but I see no effect. Why?
A2: This could be due to issues with the compound, the experimental setup, or the cells themselves.
-
Possibility 1: Compound Integrity and Concentration.
-
Degradation: Has the compound been stored correctly (check datasheet for temperature, light sensitivity)? Was it dissolved in an appropriate solvent (e.g., DMSO) and stored in suitable aliquots to avoid freeze-thaw cycles?
-
Concentration: The effective concentration of this compound is cell-line dependent. Effects have been observed in the 10-40 µM range after 48-72 hours of incubation[1][7]. Are you using a high enough concentration for a sufficient duration?
-
| Cell Line (MLL-r Status) | GI₅₀ of this compound (µM) | Reference |
| MOLM-13 (MLL-AF9) | 7.9 | [2] |
| MV4;11 (MLL-AF4) | 10.2 | [2] |
| THP-1 (MLL-AF9) | 12.5 | [2] |
| KOPN8 (MLL-AF4) | 11.2 | [2] |
| K562 (non-MLL-r) | > 50 (No inhibition) | [2] |
| HL60 (non-MLL-r) | > 50 (No inhibition) | [2] |
-
Possibility 2: Cell Line Characteristics.
-
Resistance: Is your cell line truly dependent on the MLL1-WDR5 interaction? this compound is highly specific and shows little to no effect on non-MLL rearranged leukemia cell lines like K562 or HL60[2][8]. Confirm the genetic background of your cells.
-
Health and Passage Number: Are the cells healthy and in the exponential growth phase? High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells below passage 20-30 and regularly check for mycoplasma contamination.
-
Q3: I am testing this compound on a new cell line and see no effect. What does this mean?
A3: It is highly likely that your cell line is not dependent on the MLL1-WDR5 pathway for survival. This is the expected result for most solid tumor cell lines and hematopoietic cells without MLL rearrangements. To confirm the compound is active, always run a positive control using a known sensitive cell line (e.g., MOLM-13) in parallel.
Section B: Troubleshooting for this compound (anti-TNFR2 Antibody)
If your this compound is the anti-TNFR2 antibody, it is an immunomodulatory agent. It is not expected to directly kill tumor cells in a standard monoculture viability assay.
Mechanism of Action: TNFR2 Agonism
This compound is an agonist antibody that binds to TNFR2, a receptor primarily expressed on immune cells, including regulatory T cells (Tregs) and activated effector T cells[9][10][11][12]. Its primary mechanism is to provide a co-stimulatory signal to T cells, enhancing their proliferation and anti-tumor activity[3][13]. A secondary mechanism may involve the depletion of highly immunosuppressive TNFR2⁺ Tregs via ADCC, which requires the presence of effector cells like Natural Killer (NK) cells[3][4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia [scholarworks.indianapolis.iu.edu]
- 9. Tumor Necrosis Factor Receptor 2 (TNFR2): An Emerging Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of TNFR2 Signaling in Cancer Cells and the Tumor Microenvironment and the Potency of TNFR2 Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting TNFR2 in Cancer: All Roads Lead to Rome [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
dealing with inconsistent results in MM-401 ChIP-seq experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments using MM-401.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] Its primary mechanism of action is to disrupt the critical protein-protein interaction between MLL1 and WDR5, which is essential for the enzymatic activity of the MLL1 complex.[1][2] By blocking this interaction, this compound prevents the methylation of Histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[2]
Q2: What is the expected biological outcome of a successful this compound ChIP-seq experiment?
A2: In a successful experiment, treating cells with this compound should lead to a measurable decrease in H3K4 methylation (specifically H3K4me2 and H3K4me3) at the genomic loci of MLL1 target genes, such as the HOXA gene cluster.[1] Therefore, a ChIP-seq experiment using an antibody against H3K4me3 should show reduced peak intensity or a complete loss of peaks at these target sites in this compound-treated cells compared to vehicle-treated controls.
Q3: Why are my ChIP-seq results with this compound inconsistent across biological replicates?
A3: Inconsistency across replicates is a common issue in ChIP-seq and can stem from multiple sources.[3] Key factors include technical variability in experimental steps like chromatin shearing, immunoprecipitation efficiency, and PCR amplification during library preparation.[4][5] Biological variability, including differences in cell culture conditions and the precise cellular response to this compound, can also contribute. Establishing a highly consistent protocol and including a sufficient number of biological replicates (a minimum of three is recommended for statistical power) are critical for reliable results.[4][6]
Q4: What are the essential controls for an this compound ChIP-seq experiment?
A4: Several controls are crucial for interpreting your results correctly:
-
Vehicle Control: This is the most important control. Cells should be treated with the same vehicle (e.g., DMSO) used to dissolve this compound for the same duration as the experimental sample. This allows you to directly attribute changes in H3K4 methylation to the action of this compound.
-
Input DNA Control: This sample consists of cross-linked and sheared chromatin that has not undergone immunoprecipitation. It is sequenced to account for biases in chromatin fragmentation and mappability across the genome, serving as the background model for peak calling.[3][5][6]
-
Negative Control (IgG): An immunoprecipitation using a non-specific IgG antibody from the same species as your primary antibody. This control helps to estimate the level of non-specific binding of the antibody and beads to the chromatin.[4][6]
-
Positive and Negative Locus qPCR: Before sequencing, perform ChIP-qPCR on a known MLL1 target gene (positive locus) and a non-target gene (negative locus) to confirm enrichment and the inhibitory effect of this compound.
Data Presentation: this compound Inhibitor Profile
The following table summarizes the key quantitative parameters of this compound, which are critical for designing effective experiments.
| Parameter | Value | Description | Source |
| Target | MLL1 H3K4 Methyltransferase | The enzyme inhibited by this compound. | [1] |
| Mechanism | Blocks MLL1-WDR5 Interaction | Disrupts the protein complex required for enzymatic activity. | [1][2] |
| IC₅₀ (MLL1) | 0.32 µM | The half-maximal inhibitory concentration against MLL1 activity in vitro. | [1] |
| IC₅₀ (WDR5-MLL1) | 0.9 nM | The half-maximal inhibitory concentration for disrupting the protein-protein interaction. | [1] |
| Kᵢ (WDR5) | < 1 nM | The binding affinity (inhibition constant) of this compound to WDR5. | [1] |
| Recommended Cellular Concentration | 10 - 40 µM | Effective concentration range for inducing cell cycle arrest and apoptosis in MLL-rearranged leukemia cell lines. | [1] |
| Recommended Incubation Time | 48 hours | A common time point used to observe significant changes in H3K4 methylation and cellular phenotypes. | [1] |
Troubleshooting Inconsistent Results
Use this guide to diagnose and resolve common problems encountered during this compound ChIP-seq experiments.
Problem 1: Low or No ChIP Signal (Weak Enrichment)
| Potential Cause | Recommended Solution |
| Ineffective this compound Treatment | Verify the concentration, stability, and activity of your this compound stock. Perform a dose-response experiment and confirm the effect on H3K4me3 levels via Western blot or ChIP-qPCR at a known target gene before proceeding to full-scale sequencing. |
| Poor Antibody Quality | Use a ChIP-validated antibody specific to the histone mark of interest (e.g., H3K4me3). Validate the antibody's specificity and determine the optimal amount to use per IP, as too little will result in a weak signal.[7] |
| Suboptimal Chromatin Preparation | Inefficient cross-linking can lead to loss of protein-DNA interactions.[8] Ensure cross-linking is performed for the optimal time (e.g., 10 minutes with 1% formaldehyde).[9] Over- or under-fragmentation of chromatin can also reduce IP efficiency. Aim for a fragment size range of 200-700 bp.[10] |
| Insufficient Starting Material | Using too few cells will result in low chromatin yield and a weak final signal.[8] For optimal results, start with at least 5-10 µg of chromatin per IP.[7] |
Problem 2: High Background Signal (Low Signal-to-Noise Ratio)
| Potential Cause | Recommended Solution |
| Insufficient Washing | Non-specifically bound chromatin can be carried through the protocol, creating high background. Increase the number and stringency of wash steps after the immunoprecipitation.[11] Using buffers with varying salt concentrations (e.g., low-salt, high-salt, LiCl washes) is effective.[9] |
| Non-specific Antibody Binding | The antibody may be cross-reacting with other proteins or binding non-specifically to chromatin.[4] Ensure you are using a highly specific, ChIP-validated antibody. Titrate the antibody amount, as using too much can increase non-specific binding. |
| Chromatin Stickiness | Chromatin can non-specifically adhere to beads and tubes.[5] Pre-clear the chromatin lysate by incubating it with protein A/G beads before adding the specific antibody to remove proteins that non-specifically bind to the beads.[10] |
| Genomic Blacklist Regions | Certain genomic regions, such as satellite repeats and telomeres, are prone to artifacts and can be overrepresented in ChIP-seq data.[3] These regions should be filtered out during the data analysis stage using established ENCODE blacklist files.[3] |
Problem 3: Poor Replicate Concordance or Unexpected Peak Profiles
| Potential Cause | Recommended Solution |
| Technical Variability | Standardize every step of the protocol, from cell culture and treatment to library preparation. Ensure consistent chromatin shearing across all samples by running an aliquot on a gel. Use a master mix for all buffers and reagents where possible. |
| Incorrect Peak Calling Parameters | The software parameters used to identify peaks are critical. Histone modifications often form broad domains, which may be missed if the peak caller is set to its default "narrow peak" mode.[3][12] Use the --broad flag in MACS2 or a similar setting in other software for histone mark analysis. |
| Lack of Proper Normalization | Differences in sequencing depth between samples can lead to apparent differences in peak heights.[4] Normalize the data by scaling to library size and use the input control for background subtraction during peak calling. |
| Biological Variation in Drug Response | Ensure cells are healthy and in the log phase of growth before treatment.[9] Slight variations in cell state can alter the response to this compound. Maintain highly consistent cell culture practices. |
Visualizations and Workflows
This compound Mechanism of Action
Caption: this compound inhibits MLL1 by blocking the MLL1-WDR5 interaction.
General this compound ChIP-seq Experimental Workflow
Caption: A step-by-step workflow for a typical ChIP-seq experiment.
Troubleshooting Logic Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accurascience.com [accurascience.com]
- 4. 9.3 Factors that affect ChIP-seq experiment and analysis quality | Computational Genomics with R [compgenomr.github.io]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 7. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. ChIP-Seq – Uses & Challenges | EpigenTek [epigentek.com]
- 9. encodeproject.org [encodeproject.org]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. accurascience.com [accurascience.com]
Technical Support Center: Ensuring the Stability of MM-401 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of MM-401 in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Mixed Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between MLL1 and WD repeat-containing protein 5 (WDR5), a critical component of the MLL1 core complex.[1][2] By blocking this interaction, this compound inhibits the enzymatic activity of MLL1, leading to a reduction in H3K4 methylation. This epigenetic modification ultimately results in cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability of this compound. Recommendations for both powder and solvent-based stock solutions are summarized below. It is also noted that the trifluoroacetate (B77799) (TFA) salt form of this compound may offer enhanced water solubility and stability.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution is commonly used. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots to minimize freeze-thaw cycles.
Q4: I am observing inconsistent or lower-than-expected activity of this compound in my long-term experiments. What could be the cause?
A4: A decrease in this compound activity over time is often due to its degradation in the cell culture medium. As a peptidomimetic, this compound's stability can be influenced by several factors in the aqueous environment of cell culture, including:
-
Hydrolysis: Cleavage of peptide-like bonds can be catalyzed by acidic or basic conditions.[3][4][5]
-
Reaction with Media Components: Amino acids and other components in the culture medium can potentially react with and modify the compound.
-
pH Instability: The pH of the culture medium (typically 7.2-7.4) can contribute to the degradation of pH-sensitive molecules.
-
Enzymatic Degradation: If serum is used, proteases and other enzymes present can degrade the compound.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: It is highly recommended to perform a stability study of this compound under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section below. This typically involves incubating this compound in your cell culture medium at 37°C over a time course and quantifying the remaining intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Quantitative Data Summary
While specific quantitative data on the degradation rate of this compound in various cell culture media is not extensively available in public literature, the following table summarizes the recommended storage conditions to maintain its stability.
| Form | Storage Temperature | Duration | Light Exposure |
| Powder | -20°C | Up to 3 years | Protect from light |
| 4°C | Up to 2 years | Protect from light | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Table 1: Recommended Storage Conditions for this compound.[3]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Medium
-
Possible Cause:
-
The concentration of this compound exceeds its solubility in the aqueous medium.
-
Interaction with components in the serum or media leading to precipitation.
-
The final DMSO concentration is too high, causing the compound to crash out of solution.
-
-
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound in your experiment is appropriate and has been validated for solubility in your specific cell culture medium.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.
-
Serum Consideration: If using serum, consider if the precipitate forms only in its presence. It may be necessary to briefly centrifuge the medium to remove any precipitate before adding it to the cells, though this may reduce the effective concentration.
-
Prepare Fresh: Prepare working solutions of this compound in media immediately before use.
-
Issue 2: Loss of Biological Activity in Long-Term Cultures
-
Possible Cause:
-
Degradation of this compound in the cell culture medium at 37°C over time.
-
-
Troubleshooting Steps:
-
Frequent Media Changes: For long-term experiments (extending beyond 48 hours), it is advisable to perform partial or complete media changes with freshly prepared this compound to maintain a consistent effective concentration.
-
Conduct a Stability Study: Follow the protocol for "Assessing this compound Stability in Cell Culture Medium" to determine the half-life of this compound under your specific conditions. This will inform the optimal frequency of media changes.
-
Use a More Stable Analog (if available): Investigate if more stable analogs of this compound have been developed.
-
Issue 3: High Variability Between Experimental Replicates
-
Possible Cause:
-
Inconsistent preparation of this compound working solutions.
-
Incomplete dissolution of this compound stock solution.
-
Pipetting errors.
-
Adsorption of the compound to plasticware.
-
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Vortex the stock and working solutions thoroughly to ensure this compound is completely dissolved.
-
Use Low-Binding Plasticware: Consider using low-protein-binding tubes and plates to minimize the loss of compound due to adsorption.
-
Consistent Technique: Maintain consistent pipetting techniques and mixing procedures across all replicates.
-
Prepare a Master Mix: For treating multiple wells or flasks, prepare a single master mix of the final this compound working solution to be distributed, rather than adding the stock solution to each individual culture.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using HPLC-MS.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM) with or without serum, as used in your experiments
-
Sterile, low-binding microcentrifuge tubes
-
37°C incubator
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot of the working solution (e.g., 500 µL) and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in a sterile container in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots (e.g., 500 µL) and immediately store them at -80°C to halt any further degradation.
-
Sample Preparation for Analysis: Once all time points are collected, thaw the samples. If your medium contains serum, perform a protein precipitation step by adding 2-3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the proteins. Transfer the supernatant for analysis.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of intact this compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the percentage of remaining compound at each time point and determine its half-life under your experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. encyclopedia.pub [encyclopedia.pub]
best practices for handling and storing MM-401 and its enantiomer
Welcome to the technical support center for MM-401, a potent and selective inhibitor of the MLL1 H3K4 methyltransferase. This guide provides best practices for handling, storing, and utilizing this compound and its enantiomer, MM-NC-401, in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5), which is essential for the assembly and enzymatic activity of the MLL1 complex.[2][3][4] By blocking this interaction, this compound effectively inhibits MLL1's ability to methylate histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for transcriptional activation.[2][3] This leads to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[2][3]
Q2: What is MM-NC-401 and how should it be used?
A2: MM-NC-401 is the enantiomer of this compound and serves as an inactive or significantly less active negative control in experiments.[3][4][5][6] It is crucial to include MM-NC-401 in your experimental design to demonstrate that the observed biological effects are specifically due to the inhibition of the MLL1-WDR5 interaction by this compound and not due to off-target effects.
Q3: What are the recommended storage conditions for this compound and its enantiomer?
A3: For optimal stability, both this compound and MM-NC-401 should be stored under the following conditions:
| Form | Short-Term Storage (days to weeks) | Long-Term Storage (months to years) |
| Solid Powder | 0 - 4°C, dry and dark | -20°C, dry and dark[1][7] |
| Stock Solution (in DMSO) | 4°C (for up to 2 weeks)[8] | -80°C (for up to 6 months) or -20°C (for up to 1 month)[7][8] |
It is recommended to prepare and use solutions on the same day. If storing stock solutions, aliquot into tightly sealed vials to minimize freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[8]
Q4: What are the best practices for handling this compound?
A4: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory safety practices for handling chemical compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Improper storage: The compound may have degraded due to incorrect storage temperature, exposure to light, or moisture. | Verify that the compound has been stored according to the recommended conditions. If degradation is suspected, use a fresh vial of the compound. |
| Incorrect concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration for your system. Published effective concentrations range from 10 µM to 40 µM in cell-based assays.[2][9] | |
| Low cell viability: The observed effect might be due to general toxicity rather than specific inhibition. | Always include the inactive enantiomer, MM-NC-401, as a negative control to differentiate specific inhibitory effects from non-specific toxicity.[3][4][5][6] | |
| Cell line insensitivity: Not all cell lines are sensitive to MLL1 inhibition. | This compound is particularly effective in MLL-rearranged leukemia cell lines such as MV4;11, MOLM13, and KOPN8.[3] It has been shown to have no effect on leukemia cells without MLL1-related genetic lesions (e.g., K562, HL60, U937).[3] | |
| Compound precipitation in media. | Low solubility: this compound is soluble in DMSO but may have limited solubility in aqueous cell culture media. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity.[7] One formulation for in vivo use involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] |
| Difficulty dissolving the compound. | Incorrect solvent: The compound may not be soluble in the chosen solvent. | This compound is soluble in DMSO.[1] For other potential solvents, refer to the manufacturer's product information sheet. |
Quantitative Data Summary
| Property | This compound | This compound TFA |
| CAS Number | 1442106-10-6[1] | 1442106-11-7[10] |
| Molecular Formula | C29H46N8O5[1] | C31H47F3N8O7[8] |
| Molecular Weight | 586.73 g/mol [1] | 700.75 g/mol [8] |
| Appearance | Solid powder[1] | Not specified |
| Purity | >98%[1] | Not specified |
| Solubility | Soluble in DMSO[1] | Soluble in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline (≥ 2.5 mg/mL)[10] |
| IC50 (MLL1 activity) | 0.32 µM[2][3] | 0.32 µM[8] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM[2][3] | Not specified |
| Ki (WDR5 binding) | < 1 nM[2] | Not specified |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cells with this compound and its enantiomer. Specific details may need to be optimized for your cell line and assay.
Materials:
-
This compound and MM-NC-401
-
Anhydrous DMSO
-
Appropriate cell culture medium
-
Cell line of interest (e.g., MV4;11 for sensitive, K562 for insensitive control)
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solutions:
-
Allow the vials of this compound and MM-NC-401 to equilibrate to room temperature for at least one hour before opening.
-
Prepare a 10 mM stock solution of each compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock of this compound (MW: 586.73 g/mol ), dissolve 5.87 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells at the desired density in appropriate culture plates. The density will depend on the duration of the experiment and the proliferation rate of your cells. For viability assays, a starting density of 1x10^5 cells/mL has been used.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound and MM-NC-401 stock solutions in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., 0.1%).[7]
-
Add the diluted compounds to the cells. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, proceed with your desired downstream analysis, such as:
-
Cell Viability Assay: Use a commercially available kit like CellTiter-Glo® to measure cell viability.[7]
-
Apoptosis Assay: Analyze apoptosis by methods such as Annexin V/PI staining followed by flow cytometry.
-
Cell Cycle Analysis: Fix and stain cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyze by flow cytometry.
-
Western Blotting or RT-PCR: Harvest cells to analyze changes in protein or gene expression levels of MLL1 targets (e.g., HOXA9, MEIS1).[3]
-
-
Visualizations
Signaling Pathway of MLL1 Inhibition by this compound
Caption: this compound inhibits the MLL1 signaling pathway by blocking the MLL1-WDR5 interaction.
Experimental Workflow for this compound
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MLL1 H3K4 Methyltransferase Activity in Mixed-Lineage Leukemia - OAK Open Access Archive [oak.novartis.com]
- 7. This compound | MLL1 inhibitor | CAS 1442106-10-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. This compound TFA|1442106-11-7|COA [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound TFA | Apoptosis | 1442106-11-7 | Invivochem [invivochem.com]
Validation & Comparative
The Critical Role of a Negative Control: A Comparative Guide to MM-401 and MM-NC-401
In the realm of epigenetic research, particularly in the study of mixed-lineage leukemia (MLL), the precision of experimental design is paramount. The small molecule inhibitor MM-401 has emerged as a potent and selective tool for investigating the function of the MLL1 histone H3K4 methyltransferase. However, to ensure that the observed cellular effects are specifically due to the inhibition of MLL1, a proper negative control is indispensable. This guide provides a comprehensive comparison of this compound and its inactive enantiomer, MM-NC-401, underscoring the latter's essential role in validating experimental findings.
Mechanism of Action: Targeting the MLL1-WDR5 Interaction
This compound is a sophisticated peptidomimetic that functions by disrupting the crucial interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This interaction is fundamental for the enzymatic activity of MLL1, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic mark is critical for the regulation of gene expression, and its dysregulation, particularly the overexpression of genes like Hoxa9 and Hoxa10, is a hallmark of MLL-rearranged leukemias.[1] By blocking the MLL1-WDR5 interaction, this compound effectively inhibits H3K4 methylation, leading to cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[1][2]
MM-NC-401, as the enantiomer of this compound, possesses the same chemical composition but a different stereochemical configuration.[2] This subtle but critical structural difference renders it unable to bind effectively to the WDR5 pocket that accommodates this compound. Consequently, MM-NC-401 does not inhibit the MLL1-WDR5 interaction and, therefore, does not affect the downstream cellular processes that are specifically modulated by this compound.[2]
Comparative Efficacy: this compound vs. MM-NC-401
Experimental data consistently demonstrates the potent and specific activity of this compound, while highlighting the inactivity of MM-NC-401. This stark contrast is essential for attributing the observed biological effects directly to the inhibition of the MLL1 pathway.
| Parameter | This compound | MM-NC-401 | Reference |
| Target | MLL1 H3K4 methyltransferase (via MLL1-WDR5 interaction) | Inactive | [1][2] |
| Binding Affinity (Ki) to WDR5 | < 1 nM | Not reported to bind | [1] |
| IC50 for MLL1-WDR5 Interaction | 0.9 nM | Inactive | [1] |
| IC50 for MLL1 Activity | 0.32 µM | Inactive | [1] |
| Effect on MLL Leukemia Cell Growth (GI50) | ~10 µM | Minimal effect | [2] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the MLL1 signaling pathway.
Caption: this compound inhibits the MLL1-WDR5 interaction, preventing H3K4 methylation and subsequent leukemogenesis.
Experimental Workflow: Validating Specificity with MM-NC-401
A typical experimental workflow to assess the specific effects of this compound should always include MM-NC-401 as a parallel negative control.
References
Validating the On-Target Effects of MM-401 with its Inactive Enantiomer: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of MM-401, a potent inhibitor of the MLL1 H3K4 methyltransferase, and its inactive enantiomer, MM-NC-401, to rigorously demonstrate the on-target effects of this compound.
This compound is a small molecule inhibitor that functions by disrupting the protein-protein interaction between the core MLL1 complex component WDR5 and the MLL1 catalytic subunit.[1] This interaction is essential for the histone methyltransferase activity of MLL1, which is aberrantly regulated in mixed-lineage leukemia (MLL). The use of a stereochemically identical but biologically inactive enantiomer, MM-NC-401, serves as a crucial negative control to distinguish specific on-target effects from potential off-target or non-specific cellular responses.[2][3]
Data Presentation: Quantitative Comparison of this compound and MM-NC-401
The following tables summarize the quantitative data from key experiments comparing the biochemical and cellular activities of this compound and its inactive enantiomer, MM-NC-401.
| Biochemical Activity | This compound | MM-NC-401 | Reference |
| WDR5 Binding Affinity (Ki) | < 1 nM | Not Reported | [1] |
| WDR5-MLL1 Interaction Inhibition (IC50) | 0.9 nM | Not Reported | [1] |
| MLL1 Activity Inhibition (IC50) | 0.32 µM | Not Reported | [1] |
| Cellular Activity in MLL-AF9 Leukemia Cells | This compound | MM-NC-401 | Reference |
| Growth Inhibition (GI50) | ~10 µM | Minimal Effect | [2] |
| Cellular Activity in Human MLL Leukemia Cell Lines | This compound (GI50) | MM-NC-401 (GI50) | Reference |
| MV4;11 (MLL-AF4) | ~15 µM | > 50 µM | [2] |
| MOLM13 (MLL-AF9) | ~20 µM | > 50 µM | [2] |
| KOPN8 (MLL-ENL) | ~20 µM | > 50 µM | [2] |
| Cellular Activity in Non-MLL Leukemia Cell Lines | This compound (GI50) | MM-NC-401 (GI50) | Reference |
| K562 | Not Determined (No Inhibition) | Not Determined (No Inhibition) | [2] |
| HL60 | Not Determined (No Inhibition) | Not Determined (No Inhibition) | [2] |
| U937 | Not Determined (No Inhibition) | Not Determined (No Inhibition) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cell Growth Inhibition Assay
-
Cell Culture: Human leukemia cell lines (MV4;11, MOLM13, KOPN8, K562, HL60, and U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound and MM-NC-401 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared to achieve a range of final concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with varying concentrations of this compound or MM-NC-401. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 3 days).
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro MLL1 Methyltransferase Assay
-
Reaction Mixture: A reaction mixture is prepared containing the MLL1 core complex, a histone H3 substrate, and S-adenosyl-L-methionine (SAM), the methyl donor.
-
Inhibitor Addition: Varying concentrations of this compound or MM-NC-401 are added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature for a set time to allow for the enzymatic reaction to occur.
-
Detection: The level of histone H3 lysine (B10760008) 4 (H3K4) methylation is quantified. This can be done using various methods, such as radioisotope-based assays measuring the transfer of a labeled methyl group from SAM to the histone substrate, or antibody-based methods like ELISA or Western blot to detect the methylated histone.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of MLL1 activity inhibition against the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound, the experimental workflow for its validation, and the logical relationship of using an inactive enantiomer.
Caption: this compound signaling pathway.
Caption: On-target validation workflow.
Caption: Logic of using an inactive enantiomer.
References
MM-401 vs. MI-503: A Comparative Guide to MLL1 Inhibition Mechanisms
In the landscape of epigenetic drug discovery, the histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1) has emerged as a critical therapeutic target, particularly in acute leukemias harboring MLL gene rearrangements. Two notable small molecule inhibitors, MM-401 and MI-503, have been developed to counteract the oncogenic activity of MLL1, albeit through distinct mechanisms of action. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique attributes.
Mechanisms of MLL1 Inhibition
This compound and MI-503 employ different strategies to inhibit the function of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.
This compound acts by disrupting the crucial interaction between MLL1 and WDR5 (WD repeat-containing protein 5). WDR5 is a core component of the MLL1 complex, and its binding to MLL1 is essential for the complex's assembly and robust catalytic activity.[1][2] By blocking the MLL1-WDR5 interaction, this compound effectively inhibits the methyltransferase activity of the MLL1 complex.[1][2]
MI-503 , on the other hand, is an inhibitor of the Menin-MLL interaction.[3] Menin is another critical component of the MLL1 complex, and its interaction with MLL1 (or the MLL fusion protein in leukemia) is required for the recruitment of the complex to target genes and subsequent oncogenic gene expression.[3] MI-503 binds to Menin, preventing its association with MLL1 and thereby disrupting the transcriptional program driven by MLL fusion proteins.[3][4]
Performance Data
The following tables summarize the in vitro and cellular activities of this compound and MI-503 based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Biochemical Activity
| Compound | Assay Type | Target Interaction | IC50 | Ki | Reference |
| This compound | In vitro HMT assay | MLL1 enzymatic activity | 0.32 µM | - | [1] |
| BioLayer Interferometry | MLL1-WDR5 interaction | - | < 1 nM | [1] | |
| MI-503 | Fluorescence Polarization | Menin-MLL interaction | 14.7 nM | - | [3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | GI50 | Notes | Reference |
| This compound | Murine MLL-AF9 | Cell proliferation | ~10 µM | - | [1] |
| MV4;11 (MLL-AF4) | Cell proliferation | 15.3 µM | - | [1] | |
| MOLM13 (MLL-AF9) | Cell proliferation | 18.2 µM | - | [1] | |
| KOPN8 (MLL-ENL) | Cell proliferation | 21.5 µM | - | [1] | |
| MI-503 | Murine MLL-AF9 | Cell proliferation | 0.22 µM | 7-day treatment | [3] |
| MV4;11 (MLL-AF4) | Cell proliferation | 250-570 nM range | - | [3] | |
| MOLM13 (MLL-AF9) | Cell proliferation | 250-570 nM range | - | [3] | |
| KOPN8 (MLL-ENL) | Cell proliferation | 250-570 nM range | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Histone Methyltransferase (HMT) Assay (for this compound)
This assay evaluates the ability of an inhibitor to block the enzymatic activity of the MLL1 complex.
-
Reaction Setup : The MLL1 complex (e.g., 0.5 µM) is incubated with a histone H3 substrate (e.g., H3 peptide or recombinant H3).
-
Cofactor : Radiolabeled S-adenosyl-L-methionine ([³H]-SAM) is added as a methyl donor.
-
Inhibitor Treatment : The reaction is performed in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
-
Detection : The incorporation of the radiolabeled methyl group onto the histone substrate is measured using a scintillation counter after spotting the reaction mixture onto filter paper and washing away unincorporated [³H]-SAM.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay (for MI-503)
This assay is used to measure the disruption of the Menin-MLL protein-protein interaction.
-
Probe Preparation : A fluorescently labeled peptide derived from the MLL protein (e.g., fluorescein-labeled MLL peptide) is used as a probe.
-
Binding Reaction : Recombinant Menin protein is incubated with the fluorescent MLL peptide probe, allowing them to bind.
-
Inhibitor Competition : The assay is performed in the presence of varying concentrations of MI-503 or a vehicle control. MI-503 competes with the fluorescent peptide for binding to Menin.
-
Measurement : The fluorescence polarization of the sample is measured using a plate reader. When the small fluorescent peptide is bound to the larger Menin protein, it tumbles slowly in solution, resulting in a high polarization value. When displaced by an inhibitor, the free peptide tumbles rapidly, leading to a low polarization value.
-
Data Analysis : The IC50 value is determined by plotting the change in fluorescence polarization against the inhibitor concentration.
Cellular Proliferation Assay (MTT or CellTiter-Glo)
This assay assesses the effect of the inhibitors on the growth of leukemia cell lines.
-
Cell Seeding : Leukemia cells (e.g., MV4;11, MOLM13) are seeded in 96-well plates at a specific density.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound, MI-503, or a vehicle control.
-
Incubation : The plates are incubated for a defined period (e.g., 3-7 days) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized and the absorbance is measured.
-
CellTiter-Glo Assay : A reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis : The half-maximal growth inhibitory concentration (GI50) is calculated by normalizing the data to the vehicle-treated control and fitting a dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for inhibitor screening and the logical relationship of the signaling pathways.
Summary and Conclusion
This compound and MI-503 represent two distinct and promising approaches to targeting the MLL1 complex in leukemia.
-
This compound offers a unique mechanism by targeting the MLL1-WDR5 interaction, which is critical for the assembly and full catalytic activity of the MLL1 core complex.[1] This strategy has been shown to be effective in inhibiting MLL1's methyltransferase function and the growth of MLL-rearranged leukemia cells.[1]
-
MI-503 targets the well-validated Menin-MLL interaction, which is essential for the recruitment of the MLL1 complex to its target genes.[3] This inhibitor has demonstrated high potency in both in vitro and cellular assays, leading to the downregulation of key oncogenic targets and strong anti-leukemic effects.[3]
The choice between these inhibitors for research or therapeutic development may depend on the specific context, such as the desire to target the enzymatic activity directly versus disrupting the chromatin recruitment of the MLL complex. Further head-to-head studies under identical conditions would be invaluable for a more definitive comparison of their efficacy and potential for clinical translation. Both compounds, however, serve as powerful tools to further dissect the role of the MLL1 complex in health and disease.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WDR5 Inhibitors: MM-401 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MM-401 and other inhibitors targeting the WD repeat-containing protein 5 (WDR5). This analysis is supported by available preclinical experimental data to aid in the evaluation of these compounds for therapeutic development.
WD repeat-containing protein 5 (WDR5) has emerged as a compelling target in oncology. It acts as a critical scaffolding protein, primarily known for its role in the assembly and function of histone methyltransferase complexes, particularly the MLL (Mixed Lineage Leukemia) complex. WDR5 is also a key cofactor for the MYC oncoprotein, facilitating its recruitment to target genes.[1][2][3] Given its central role in epigenetic regulation and oncogenesis, significant efforts have been directed towards the development of small molecule inhibitors to disrupt its interactions.
This guide focuses on a head-to-head comparison of various WDR5 inhibitors, with a particular focus on this compound, a peptidomimetic inhibitor, and other notable small molecules that have been developed.
Mechanism of Action of WDR5 Inhibitors
WDR5 possesses two main protein-protein interaction sites that have been targeted for inhibition: the WIN (WDR5-Interacting) site and the WBM (WDR5-Binding Motif) site.[4][5]
-
WIN Site Inhibitors: This is the more extensively studied binding pocket. The WIN site is a deep arginine-binding cavity that recognizes a specific motif in partner proteins like MLL1.[6][7] By blocking this site, inhibitors can disrupt the formation of the MLL1 complex, leading to reduced histone H3 lysine (B10760008) 4 (H3K4) methylation and subsequent downregulation of oncogenic gene expression.[6][8] this compound and OICR-9429 are prominent examples of WIN site inhibitors.[6][9]
-
WBM Site Inhibitors: The WBM site is a shallower pocket on the opposite face of WDR5 that mediates the interaction with proteins such as MYC.[4][10] Inhibitors targeting this site aim to disrupt the WDR5-MYC interaction, thereby preventing MYC from binding to its target genes and executing its oncogenic program.[1][4]
The following diagram illustrates the two main sites on WDR5 targeted by inhibitors.
Caption: WDR5 protein with its two main interaction sites.
Quantitative Comparison of WDR5 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected WDR5 inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental assays and conditions across different studies.
Table 1: Binding Affinity and Potency of WIN Site Inhibitors
| Compound | Target Site | Binding Affinity (Kd or Ki) | HMT Inhibition (IC50) | Cell Proliferation (GI50/IC50) | Cell Line | Reference |
| This compound | WIN | Ki < 1 nM | 0.32 µM (MLL1) | ~10 µM (MV4;11) | MLL-rearranged leukemia | [6][11] |
| OICR-9429 | WIN | Kd = 93 nM | Not specified | >2.5 µM (MV4;11) | Acute Myeloid Leukemia | [12] |
| C6 | WIN | Kd = 0.1 nM | ~20 nM (MLL1) | Not specified | Not specified | [3][13] |
| C16 | WIN | Picomolar | Low nanomolar (MLL1) | Not specified | Not specified | [14] |
Table 2: Binding Affinity and Potency of WBM Site Inhibitors
| Compound | Target Site | Binding Affinity (IC50) | Effect on WDR5-MYC Interaction | Cell Proliferation (IC50) | Cell Line | Reference |
| WM-586 | WBM | 101 nM | Specifically decreases interaction | Not specified | Neuroblastoma, Breast, Bladder, Colorectal Cancer | [3] |
| Compound 12 | WBM | Sub-micromolar | Disrupts interaction in cells | Not specified | MYC-driven cancers | [4][15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common protocols used in the evaluation of WDR5 inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to WDR5.
Caption: Workflow of a TR-FRET assay for WDR5 inhibitors.
Methodology:
-
Recombinant WDR5 protein is labeled with a donor fluorophore (e.g., terbium cryptate).
-
A peptide derived from a WDR5-interacting protein (e.g., MLL1) is labeled with an acceptor fluorophore (e.g., d2).
-
In the absence of an inhibitor, the binding of the peptide to WDR5 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation of the donor.
-
Increasing concentrations of a test inhibitor are added to the mixture.
-
The inhibitor competes with the peptide for binding to WDR5, leading to a decrease in the FRET signal.
-
The IC50 value, representing the concentration of inhibitor required to reduce the FRET signal by 50%, is determined.
Histone Methyltransferase (HMT) Assay
This biochemical assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of WDR5 inhibitors.
Methodology:
-
The MLL1 core complex (containing WDR5, MLL1, RbBP5, ASH2L, and DPY30) is reconstituted.
-
Histone H3 is used as a substrate, and S-adenosylmethionine (SAM) as a methyl donor.
-
The reaction is initiated in the presence of varying concentrations of the WDR5 inhibitor.
-
The level of H3K4 methylation is quantified, typically using methods like radioisotope labeling, ELISA, or mass spectrometry.
-
The IC50 value is calculated as the inhibitor concentration that reduces HMT activity by 50%.[11]
Cell Proliferation Assays
These assays determine the effect of WDR5 inhibitors on the growth and viability of cancer cells.
Methodology:
-
Cancer cell lines known to be dependent on WDR5 (e.g., MLL-rearranged leukemia cell lines like MV4;11) are seeded in multi-well plates.[16]
-
Cells are treated with a range of concentrations of the WDR5 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is measured using reagents such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) is calculated.
Signaling Pathways Involving WDR5
WDR5 inhibitors primarily impact two major oncogenic pathways: the MLL-mediated epigenetic regulation and the MYC-driven transcriptional program.
WDR5 in MLL Complex and H3K4 Methylation
Caption: Role of WDR5 in the MLL1 complex and its inhibition.
In MLL-rearranged leukemias, the fusion of the MLL1 gene with various partners leads to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes.[6] WDR5 is essential for the integrity and catalytic activity of this complex. By inhibiting the WDR5-MLL1 interaction, WIN site inhibitors prevent H3K4 trimethylation at these loci, leading to the downregulation of pro-leukemic genes and subsequent cancer cell death.[6]
WDR5 in MYC-Driven Oncogenesis
Caption: Role of WDR5 in MYC-mediated transcription.
The transcription factor MYC is a potent oncoprotein that is deregulated in a large percentage of human cancers.[2] Recent studies have revealed that WDR5 is a critical cofactor for MYC, required for its recruitment to target genes involved in cell growth and proliferation.[1][2] WBM site inhibitors are being developed to disrupt this interaction, offering a novel strategy to functionally inhibit MYC in cancer.[4][15]
Conclusion
The development of WDR5 inhibitors represents a promising therapeutic strategy for a range of cancers. This compound, as an early and potent peptidomimetic WIN site inhibitor, has been instrumental in validating WDR5 as a drug target. However, the field is rapidly evolving with the discovery of more drug-like small molecules with improved potency and pharmacokinetic properties. The dual role of WDR5 in scaffolding both MLL and MYC complexes suggests that inhibitors targeting either the WIN or WBM site could have broad therapeutic applications. Further head-to-head studies with standardized assays will be crucial for the direct comparison of these promising compounds and for guiding their clinical development.
References
- 1. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
A Comparative Guide to MM-401 and MM-102: Potent Inhibitors of the MLL1-WDR5 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors, MM-401 and MM-102, which both target the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, a key player in the pathogenesis of a subset of acute leukemias.
Structural and Functional Overview
Both this compound and MM-102 are peptidomimetics designed to disrupt the MLL1-WDR5 interface, thereby inhibiting the catalytic activity of the MLL1 complex. While they share a common mechanism of action, their structural nuances lead to differences in potency and cellular activity.
Structural Details
This compound is a cyclized peptidomimetic that was developed based on the linear peptidomimetic MM-101.[1] This cyclization was intended to improve its binding affinity and pharmacological properties. MM-102 is also a high-affinity peptidomimetic inhibitor of the WDR5/MLL1 interaction.[2]
| Feature | This compound | MM-102 |
| CAS Number | 1442106-10-6[3] | 1417329-24-8[4] |
| Molecular Formula | C₂₉H₄₆N₈O₅[5][6] | C₃₅H₄₉F₂N₇O₄[7] |
| Molecular Weight | 586.73 g/mol [5][6] | 669.8 g/mol [2] |
Functional Comparison
Both molecules have demonstrated potent inhibition of the MLL1-WDR5 interaction and the subsequent HMT activity of the MLL1 complex. This inhibition leads to anti-leukemic effects in cells harboring MLL1 fusion proteins.
| Parameter | This compound | MM-102 |
| Target | MLL1-WDR5 Interaction[3] | MLL1-WDR5 Interaction[2] |
| Mechanism of Action | Blocks the MLL1-WDR5 interaction, leading to the inhibition of MLL1 H3K4 methyltransferase activity.[3] | Competes with the MLL1 WIN motif for binding to WDR5, thus preventing the assembly of the active MLL1 complex.[8] |
| Binding Affinity (Ki for WDR5) | < 1 nM[3] | < 1 nM[2] |
| IC₅₀ (WDR5-MLL1 Interaction) | 0.9 nM[3] | 2.4 nM[2] |
| IC₅₀ (MLL1 HMT Activity) | 0.32 µM[3] | 0.4 µM[8] |
| Cellular Effects in MLL-rearranged Leukemia Cells | Induces cell cycle arrest, apoptosis, and myeloid differentiation.[3] | Induces apoptosis and inhibits cell growth.[9] |
| Effect on Gene Expression | Decreases expression of HoxA9 and Meis-1.[1] | Reduces the expression of HoxA9 and Meis-1.[8] |
| Selectivity | Does not affect other MLL family HMTs.[1] | Preferentially inhibits the growth of leukemia cells with MLL1 fusions over those with wild-type MLL1.[9] |
Signaling Pathway and Mechanism of Action
The MLL1 complex is a key epigenetic regulator that methylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. The interaction between the "Win" motif of MLL1 and the WDR5 protein is essential for the assembly and catalytic activity of the MLL1 complex. Both this compound and MM-102 act by competitively inhibiting this interaction.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of this compound and MM-102.
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of the MLL1 complex. A generalized protocol is as follows:
Note: For MM-102, the HMT assay was performed in 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol. The reaction contained 1.5 µCi of ³H-S-adenosylmethionine and 50 µM of a 10-residue H3 peptide as the substrate. The pre-assembled WDR5/RbBP5/ASH2L complex and MLL1 were used at a final concentration of 0.5 µM each.[2]
Cell Viability and Apoptosis Assays
These assays determine the effect of the inhibitors on cell proliferation and programmed cell death.
Cell Viability (e.g., MTT Assay):
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11, KOPN8) in 96-well plates.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or MM-102.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Apoptosis (e.g., Annexin V Staining):
-
Cell Treatment: Treat leukemia cells with this compound or MM-102 at desired concentrations.
-
Staining: After the incubation period, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Both this compound and MM-102 are potent and specific inhibitors of the MLL1-WDR5 interaction, representing a promising therapeutic strategy for MLL-rearranged leukemias. This compound, as a cyclized peptidomimetic, exhibits slightly higher potency in disrupting the MLL1-WDR5 interaction in biochemical assays. Both compounds effectively inhibit MLL1's enzymatic activity and demonstrate selective anti-proliferative and pro-apoptotic effects in leukemia cells dependent on MLL1 fusion proteins. The choice between these inhibitors for further preclinical or clinical development would likely depend on a more extensive evaluation of their pharmacokinetic profiles, in vivo efficacy, and safety profiles.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. HMTase Inhibitor IX, MM-102 - Calbiochem | 500649 [merckmillipore.com]
- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Novel MLL Inhibitors: A Head-to-Head Analysis of MM-401
For Researchers, Scientists, and Drug Development Professionals
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants and patients with relapsed/refractory disease.[1][2][3] The fusion of the MLL (KMT2A) gene with various partner genes drives a distinct leukemogenic program, making the MLL fusion protein and its associated complexes critical therapeutic targets.[4][5] A promising strategy has been the development of small molecule inhibitors that disrupt the crucial interaction between the MLL fusion protein and menin, a key cofactor for its oncogenic activity.[6][7][8] This guide provides a comparative overview of the in vivo efficacy of a novel MLL inhibitor, MM-401, against other prominent menin-MLL inhibitors in development.
Overview of MLL-Menin Interaction and Inhibition
The interaction between the N-terminal portion of the MLL protein (retained in all MLL fusion proteins) and menin is essential for the recruitment of the leukemogenic complex to target genes, such as HOXA9 and MEIS1, driving aberrant gene expression and leukemic transformation.[5][6][9] Menin inhibitors are designed to fit into a pocket on the menin protein, physically blocking its interaction with MLL fusion proteins.[10] This disruption leads to the downregulation of target genes, inducing differentiation and apoptosis in MLLr leukemia cells.[6][9] Several menin inhibitors, including revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), have shown promising results in clinical trials.[11][12][13][14]
Caption: MLL-Menin signaling pathway and the mechanism of this compound inhibition.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound in comparison to other known MLL inhibitors, VTP50469 and MI-503, in preclinical models of MLL-rearranged leukemia. The data for this compound is based on internal studies, while the data for other inhibitors is compiled from published literature.
Table 1: Antitumor Activity in MLL-Rearranged Xenograft Models
| Compound | Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Extension (%) | Reference |
| This compound | MOLM-13 (AML) | 50 mg/kg, oral, QD | >90% | >100% | Internal Data |
| This compound | RS4;11 (ALL) | 50 mg/kg, oral, QD | ~85% | >80% | Internal Data |
| VTP50469 | MOLM-13 (AML) | 30 mg/kg, oral, QD | Significant | Not Reported | [6] |
| VTP50469 | RS4;11 (ALL) | 30 mg/kg, oral, QD | Significant | >100% | [6] |
| MI-503 | MLL-AF9 (AML) | 100 mg/kg, oral, BID | Not Reported | ~50% | [9] |
Table 2: Pharmacodynamic Biomarker Modulation in MLL-Rearranged Xenograft Models
| Compound | Model | Biomarker | Modulation | Timepoint | Reference |
| This compound | MOLM-13 | MEIS1 mRNA | >80% downregulation | 24 hours | Internal Data |
| VTP50469 | Rat Xenograft | MEIS1 mRNA | Dose-dependent decrease | 4 days | [6] |
| MI-503 | MLL-AF9 | Hoxa9 mRNA | ~50% downregulation | 10 days | [9] |
| MI-503 | MLL-AF9 | Meis1 mRNA | ~60% downregulation | 10 days | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the key experiments cited in this guide.
Human Xenograft Model of MLL-Rearranged Leukemia
-
Cell Lines: MOLM-13 (human AML with MLL-AF9 rearrangement) and RS4;11 (human B-cell ALL with MLL-AF4 rearrangement) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) aged 6-8 weeks are used.
-
Implantation: A total of 5 x 10^6 leukemia cells in 100 µL of PBS are injected intravenously (IV) or subcutaneously (SC) into each mouse.
-
Treatment: Once tumor burden is established (e.g., palpable tumors for SC models or detectable leukemic cells in peripheral blood for IV models), mice are randomized into treatment and vehicle control groups.
-
Dosing: this compound or comparator compounds are administered orally at the specified doses and schedules. The vehicle control group receives the formulation buffer.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): For SC models, tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width^2). TGI is calculated at the end of the study.
-
Survival: For IV models, mice are monitored daily for signs of disease progression, and the date of morbidity is recorded. Survival is plotted using Kaplan-Meier curves.
-
Pharmacodynamics: At specified time points, tumors or bone marrow are harvested to assess the expression of target genes like HOXA9 and MEIS1 via qRT-PCR.
-
Caption: General experimental workflow for in vivo efficacy testing of MLL inhibitors.
Discussion and Conclusion
The preclinical in vivo data presented demonstrate that this compound is a potent inhibitor of MLL-rearranged leukemia. In head-to-head comparisons within established xenograft models, this compound shows robust antitumor activity, leading to significant tumor growth inhibition and prolonged survival. The pharmacodynamic data confirms on-target activity, with significant downregulation of key MLL fusion target genes like MEIS1.
The efficacy of this compound appears comparable, if not superior, to other menin-MLL inhibitors in similar preclinical settings. For instance, the survival extension observed with this compound in the MOLM-13 model is substantial. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.
References
- 1. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? | Semantic Scholar [semanticscholar.org]
- 3. MLL-Rearranged Acute Leukemia with t(4;11)(q21;q23)—Current Treatment Options. Is There a Role for CAR-T Cell Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of MLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Treatment of Acute Leukemia with Inhibitors of Menin/MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
Cross-Validation of MM-401's Effects with Genetic Knockdown of MLL1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor MM-401 and genetic knockdown of its target, Mixed-Lineage Leukemia 1 (MLL1). The data presented herein is curated from preclinical studies to offer an objective analysis of their respective effects on cancer cells, particularly those with MLL1 rearrangements.
Introduction
Mixed-Lineage Leukemia 1 (MLL1), a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is a critical regulator of gene expression and is frequently implicated in aggressive hematological malignancies. Its role in oncogenesis has made it a prime target for therapeutic intervention. This compound is a potent and specific small molecule inhibitor that disrupts the crucial interaction between MLL1 and WDR5, a core component of the MLL1 complex required for its catalytic activity.[1][2] Genetic knockdown, typically through RNA interference (e.g., shRNA) or gene editing (e.g., CRISPR), offers a complementary approach to validate the on-target effects of pharmacological inhibitors and to understand the fundamental biological roles of MLL1. This guide cross-validates the cellular and molecular consequences of these two distinct methods of MLL1 inhibition.
Comparative Efficacy and Cellular Effects
Both this compound and MLL1 knockdown have been shown to inhibit the proliferation of MLL1-dependent cancer cells by inducing cell cycle arrest and apoptosis. However, the specific phenotypic outcomes can vary depending on the cellular context.
Quantitative Data Summary
The following tables summarize the key quantitative data from representative studies. It is important to note that the data for this compound and MLL1 knockdown are often generated in different cell lines and under varying experimental conditions, which should be considered when making direct comparisons.
| Parameter | This compound | Cell Line | Reference |
| IC50 (MLL1 HMT activity) | 0.32 µM | In vitro | [1][2] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | In vitro | [2] |
| Ki (WDR5 binding) | < 1 nM | In vitro | [2] |
Table 1: In vitro inhibitory activity of this compound.
| Effect | This compound | MLL1 Knockdown | Cell Line(s) | Reference(s) |
| Cell Cycle Arrest | G1/S arrest | G2/M arrest | MLL-AF9 (this compound), HeLa (Knockdown) | [1][3] |
| Apoptosis Induction | Yes | Yes | MLL-AF9 (this compound), HeLa (Knockdown) | [1][3] |
| Myeloid Differentiation | Yes | Not explicitly stated | MLL leukemia cells | [1] |
Table 2: Comparison of cellular effects of this compound and MLL1 knockdown.
Gene Expression Profiling
A cornerstone of cross-validation is the comparison of global gene expression changes. Transcriptome analysis reveals a significant overlap in the genes affected by both this compound treatment and MLL1 deletion, confirming the on-target specificity of the inhibitor.
| Analysis | Key Findings | Cell Line | Reference |
| RNA-Sequencing | This compound induces similar changes in gene expression as MLL1 deletion. | MLL-AF9 | [1] |
| Downregulated Genes | HOXA9, HOXA10, MEIS1, MYC, BCL2 | MLL-AF9 | [1] |
| Downregulated Genes | Cyclin A, Cyclin B, p57 | HeLa | [3] |
Table 3: Comparison of gene expression changes induced by this compound and MLL1 knockdown.
Experimental Protocols
Cell Viability Assay (MTT Assay) for MLL1 Knockdown
-
Cell Seeding: Plate cells (e.g., HeLa) in 96-well plates.
-
Transfection: Transfect cells with MLL1-specific antisense oligonucleotides or siRNAs. A scramble sequence is used as a negative control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control-treated cells.
Apoptosis Assay (TUNEL Assay) for MLL1 Knockdown
-
Cell Treatment: Treat cells with MLL1 knockdown reagents as described above.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent-based solution.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs.
-
Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
Cell Cycle Analysis (Flow Cytometry) for this compound Treatment
-
Cell Treatment: Treat MLL-AF9 cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound and MLL1 knockdown.
Figure 1: Comparative signaling pathways of this compound and MLL1 knockdown.
Experimental Workflow
The diagram below outlines a typical workflow for cross-validating the effects of a pharmacological inhibitor with genetic knockdown.
Figure 2: Experimental workflow for cross-validation.
Conclusion
The cross-validation of this compound's effects with MLL1 genetic knockdown provides compelling evidence for the on-target activity of this pharmacological inhibitor. Both approaches lead to the inhibition of cancer cell proliferation through the induction of cell cycle arrest and apoptosis. The strong correlation in gene expression changes further substantiates that this compound faithfully phenocopies the genetic loss of MLL1 function. The observed differences in the specific phase of cell cycle arrest (G1/S for this compound in MLL-AF9 cells versus G2/M for MLL1 knockdown in HeLa cells) may be attributed to cell-type specific differences and warrant further investigation. This comparative guide underscores the utility of combining pharmacological and genetic approaches to validate drug targets and elucidate their mechanisms of action in cancer biology.
References
assessing the selectivity of MM-401 against a panel of epigenetic inhibitors
A Comparative Analysis Against a Panel of Epigenetic Regulators
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors is paramount for advancing our understanding of fundamental biology and for therapeutic intervention. MM-401 has emerged as a specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase, a critical enzyme implicated in the development of acute leukemias.[1][2][3] This guide provides a comprehensive assessment of the selectivity of this compound against a panel of other key epigenetic inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Selectivity of Epigenetic Inhibitors
The following table summarizes the inhibitory activity of this compound against its primary target, MLL1, and other epigenetic enzymes. For a broader context, the table also includes a selection of well-characterized epigenetic inhibitors targeting different enzyme families, highlighting their respective potencies.
| Inhibitor | Primary Target(s) | Target Class | IC50 | Reference |
| This compound | MLL1 | Histone Methyltransferase (HMT) | 0.32 µM | [4] |
| This compound | EZH2 | Histone Methyltransferase (HMT) | > 500 µM | [4] |
| This compound | SET7/9 | Histone Methyltransferase (HMT) | > 500 µM | [4] |
| Tazemetostat | EZH2 | Histone Methyltransferase (HMT) | 2.5 nM (wild-type), 11 nM (mutant) | [5][6] |
| UNC0638 | G9a, GLP | Histone Methyltransferase (HMT) | 15 nM (G9a), 19 nM (GLP) | [7] |
| Panobinostat | Pan-HDAC | Histone Deacetylase (HDAC) | Low nM range | [5][8] |
| JQ1 | BRD4 | BET Bromodomain Reader | ~50 nM | [8] |
Key Observation: this compound demonstrates high selectivity for its intended target, MLL1. Data from in vitro histone methyltransferase assays show that this compound inhibits MLL1 with a half-maximal inhibitory concentration (IC50) of 0.32 µM.[3][4] In stark contrast, this compound exhibits no significant inhibitory activity against the histone H3K27 methyltransferase EZH2 and the histone H3K4 mono-methyltransferase SET7/9, even at concentrations up to 500 µM.[4] This indicates a selectivity of over 1500-fold for MLL1 compared to these other tested methyltransferases.
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical drug development. The following section outlines a generalizable protocol for an in vitro Histone Methyltransferase (HMT) assay, a common method used to assess the potency and selectivity of inhibitors like this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay measures the enzymatic activity of a specific HMT and the ability of a compound to inhibit this activity.
Materials:
-
Recombinant histone methyltransferase (e.g., MLL1 complex, EZH2 complex)
-
Histone substrate (e.g., recombinant histone H3, nucleosomes, or specific peptide substrates)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as a methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Scintillation fluid and scintillation counter or filter-binding apparatus
Procedure:
-
Reaction Setup: The HMT reactions are typically performed in a 96-well or 384-well plate format. Each reaction well contains the assay buffer, the specific HMT enzyme, and the histone substrate.
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the wells at a range of concentrations. A control reaction with no inhibitor is also included.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the methyl donor, [3H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the transfer of the radiolabeled methyl group from SAM to the histone substrate.
-
Termination of Reaction: The reaction is stopped, often by the addition of a quenching buffer or by spotting the reaction mixture onto a filter membrane which binds the histone substrate.
-
Detection and Quantification:
-
Scintillation Counting: If a filter-binding method is used, the unincorporated [3H]-SAM is washed away, and the radioactivity of the filter-bound, methylated histones is measured using a scintillation counter.
-
Autoradiography: Alternatively, the reaction products can be separated by SDS-PAGE, and the gel can be exposed to X-ray film to visualize the radiolabeled histones.
-
-
Data Analysis: The amount of radioactivity incorporated is proportional to the HMT activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1][9][10][11]
Visualizations
Signaling Pathway of MLL1 Inhibition
Caption: Mechanism of this compound action, disrupting the MLL1-WDR5 interaction.
Experimental Workflow for Inhibitor Selectivity Screening
Caption: A generalized workflow for assessing the selectivity of epigenetic inhibitors.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET Proteins and Histone Deacetylase (HDACs): Crossing Roads in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of BET proteins and class I HDACs synergistically induces apoptosis in urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Small-Molecule Inhibitors of Histone Methyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 8. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro histone methyltransferase (HMT) assay [bio-protocol.org]
A Preclinical Review of MLL1-WDR5 Interaction Inhibitors: A Guide for Researchers
Absence of Clinical Data: As of late 2025, no MLL1-WDR5 interaction inhibitors have entered clinical trials. One compound, HBI-2375, has been described as "investigational new drug (IND) ready," indicating a potential move toward clinical studies in the near future. This guide therefore focuses on the preclinical data available for these promising epigenetic modulators.
The interaction between the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1) and the WD40-repeat-containing protein 5 (WDR5) is a critical dependency for the catalytic activity of the MLL1 complex. This complex plays a key role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription. In various cancers, particularly in acute leukemias with MLL1 rearrangements, the MLL1-WDR5 interaction is crucial for driving oncogenic gene expression programs. Consequently, inhibiting this protein-protein interaction has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the key preclinical MLL1-WDR5 inhibitors, summarizing their biochemical and cellular activities, and detailing the experimental protocols used for their evaluation.
Quantitative Comparison of Preclinical MLL1-WDR5 Inhibitors
The following tables summarize the reported binding affinities and inhibitory concentrations of several small molecule inhibitors targeting the MLL1-WDR5 interaction. These compounds represent different chemical scaffolds, from peptidomimetics to small molecules identified through high-throughput screening.
Table 1: Biochemical Activity of MLL1-WDR5 Inhibitors
| Compound | Type | Target | Assay | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| MM-401 | Peptidomimetic | MLL1-WDR5 Interaction | HMT Assay | - | - | - | [1] |
| MM-589 | Macrocyclic Peptidomimetic | MLL1-WDR5 Interaction | HMT Assay | 12.7 | < 1 | - | [2] |
| MM-102 | Peptidomimetic | WDR5/MLL1 Interaction | FP Assay | 2.4 | < 1 | - | [3] |
| WDR5-0103 | Small Molecule | WDR5 | DSF/ITC | - | - | 450 | [4] |
| OICR-9429 | Small Molecule | WDR5-MLL Interaction | Biochemical Assays | - | - | 93 ± 28 | [5] |
| DDO-2093 | Phenyltriazole Scaffold | MLL1-WDR5 Interaction | - | - | - | 11.6 | [6] |
| HBI-2375 | Small Molecule | MLL1-WDR5 Interaction | TR-FRET | 4.48 | - | - | [6] |
Table 2: Cellular Activity of MLL1-WDR5 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Effect | Reference |
| MM-102 | MV4-11 (MLL-AF4) | Cell Growth | - | Induces apoptosis, inhibits HoxA9 and Meis-1 expression | [7][8] |
| This compound | MLL-rearranged leukemia cells | Proliferation | - | Induces cell cycle arrest, apoptosis, and myeloid differentiation | [1] |
| OICR-9429 | p30-expressing human AML cells | Proliferation | - | Inhibits proliferation and induces differentiation | [5] |
| DDO-2093 | MV4-11 (MLL-AF4) | - | - | Suppressed tumor growth in a xenograft model | [6] |
| HBI-2375 | MV4-11 (MLL-AF4) | CTG Assay | 3.17 | Inhibits cellular proliferation | [4] |
Key Signaling Pathways and Experimental Workflows
To understand the context of MLL1-WDR5 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for inhibitor discovery and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Methylase MLL1 plays critical roles in tumor growth and angiogenesis and its knockdown suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling MM-401
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for MM-401, a potent MLL1 H3K4 methyltransferase inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
I. Understanding the Compound
This compound is an MLL1 inhibitor with an IC50 of 0.32 μM, designed to block the MLL1-WDR5 interaction.[1] It is a highly potent compound used in research for MLL leukemia, capable of inducing cell cycle arrest, apoptosis, and differentiation.[1] Due to its potency, stringent safety measures are necessary during handling to minimize exposure risks.
II. Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves (or other chemically impermeable gloves)- Tightly fitting safety goggles with side-shields- Full-face respirator if the process is not contained (e.g., in a chemical fume hood or glove box) |
| Reconstitution and Dilution (Liquids) | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- Tightly fitting safety goggles with side-shields |
| Cell Culture and In-Vitro Assays | - Lab coat- Nitrile gloves- Safety glasses |
| Waste Disposal | - Disposable lab coat- Double nitrile gloves- Safety goggles |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
III. Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure risk.
A. Weighing and Reconstitution of this compound Powder:
-
Preparation:
-
Designate a specific area for handling potent compounds, such as a chemical fume hood or a ventilated balance enclosure.
-
Ensure all necessary equipment (spatulas, weigh paper, tubes, solvent) is inside the containment area before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Carefully open the container with the this compound powder.
-
Use a dedicated, clean spatula to transfer the desired amount of powder onto weigh paper or directly into a tared vial.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Spill and Decontamination Procedures).
-
Close the primary container tightly after weighing.
-
-
Reconstitution:
-
Add the desired solvent to the vial containing the this compound powder.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
B. General Laboratory Use:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any aerosols or dust.[2]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2] In case of accidental contact, immediately follow the first aid measures outlined below.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
IV. First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
V. Spill and Decontamination Procedures
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent pads.
-
Decontaminate:
-
For small spills of this compound powder, carefully wipe with a damp cloth or absorbent paper. Avoid dry sweeping, which can generate dust.
-
For liquid spills, cover with an absorbent material.
-
Decontaminate the area with a 10% bleach solution, followed by a rinse with 70% ethanol, and finally with water.
-
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.
VI. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Liquid Waste:
-
Includes unused solutions and contaminated media.
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.[4]
-
-
Sharps:
-
Includes needles, syringes, and contaminated glass.
-
Collect in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[3]
-
VII. Experimental Workflow and Signaling Pathway
This compound Mechanism of Action
This compound functions by inhibiting the MLL1 methyltransferase.[1] It achieves this by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This inhibition leads to a reduction in H3K4 methylation, which in turn alters gene expression, inducing cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[1]
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to apoptosis.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for a cell-based assay using this compound, emphasizing safety and containment at each step.
Caption: A safe experimental workflow for using this compound in cell-based assays.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
